beta-Alanine Benzyl Ester p-Toluenesulfonate
Description
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Properties
IUPAC Name |
benzyl 3-aminopropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C7H8O3S/c11-7-6-10(12)13-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-8,11H2;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHWYVGCFUQMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542368 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27019-47-2 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: β-Alanine Benzyl Ester p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of β-alanine benzyl ester p-toluenesulfonate. This compound serves as a valuable building block in peptide synthesis and other areas of medicinal chemistry. This document details its characteristic spectroscopic data, a reliable synthesis protocol, and visual representations of its synthesis and structure-spectrum correlations.
Disclaimer: Due to the limited availability of publicly accessible experimental spectra, the spectroscopic data presented in this guide are predicted based on established principles of NMR, IR, and mass spectrometry, and analysis of structurally related compounds.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for β-alanine benzyl ester p-toluenesulfonate.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.48 | d | 2H | Ar-H (Toluenesulfonate, ortho to -SO₃) |
| ~7.35 | m | 5H | Ar-H (Benzyl) |
| ~7.12 | d | 2H | Ar-H (Toluenesulfonate, ortho to -CH₃) |
| ~5.15 | s | 2H | -O-CH ₂-Ph |
| ~3.10 | t | 2H | H ₂N⁺-CH ₂- |
| ~2.80 | t | 2H | -CH ₂-C(O)O- |
| ~2.29 | s | 3H | Ar-CH ₃ |
d = doublet, t = triplet, m = multiplet, s = singlet
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~171.5 | C =O (Ester) |
| ~145.2 | Ar-C (Toluenesulfonate, attached to -SO₃) |
| ~138.0 | Ar-C (Toluenesulfonate, attached to -CH₃) |
| ~136.1 | Ar-C (Benzyl, ipso) |
| ~128.8 | Ar-C H (Benzyl) |
| ~128.4 | Ar-C H (Benzyl) |
| ~128.2 | Ar-C H (Toluenesulfonate) |
| ~125.5 | Ar-C H (Toluenesulfonate) |
| ~65.8 | -O-C H₂-Ph |
| ~35.7 | H₂N⁺-C H₂- |
| ~31.2 | -C H₂-C(O)O- |
| ~20.8 | Ar-C H₃ |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1600, ~1495 | Medium | Aromatic C=C Stretch |
| ~1220, ~1160 | Strong | S=O Stretch (Sulfonate) |
| ~1120 | Strong | C-O Stretch (Ester) |
| ~1030, ~1010 | Strong | S-O Stretch (Sulfonate) |
Table 4: Predicted Mass Spectrometry (MS) Data (ESI+)
| m/z | Interpretation |
| 180.10 | [M+H]⁺ of free β-alanine benzyl ester |
| 173.05 | [M]⁺ of p-toluenesulfonic acid |
| 91.05 | [C₇H₇]⁺ (Tropylium ion from benzyl group) |
Experimental Protocols
The synthesis of β-alanine benzyl ester p-toluenesulfonate is typically achieved through a Fischer-Speier esterification.[1][2] This method involves the acid-catalyzed reaction of β-alanine with benzyl alcohol.
Synthesis of β-Alanine Benzyl Ester p-Toluenesulfonate
Materials:
-
β-Alanine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Diethyl ether
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add β-alanine (1.0 eq.), p-toluenesulfonic acid monohydrate (1.1 eq.), benzyl alcohol (3.0 eq.), and toluene (as the azeotroping solvent).
-
Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (usually 4-8 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the toluene solution under reduced pressure using a rotary evaporator.
-
Add an excess of diethyl ether to the concentrated solution to precipitate the product.
-
Collect the white solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield β-alanine benzyl ester p-toluenesulfonate.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for β-alanine benzyl ester p-toluenesulfonate.
Structure-Spectrum Correlation
Caption: Correlation of structure with expected spectroscopic signals.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of β-Alanine Benzyl Ester p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of β-alanine benzyl ester p-toluenesulfonate. This compound is a common salt form of the benzyl ester of β-alanine, often used in peptide synthesis and other applications within pharmaceutical and chemical research. A thorough understanding of its spectral characteristics is essential for identity confirmation, purity assessment, and quality control.
Chemical Structure and Proton Environments
β-Alanine benzyl ester p-toluenesulfonate is an organic salt composed of the β-alanine benzyl ester cation and the p-toluenesulfonate (tosylate) anion. The structure and assignment of the different proton environments are crucial for the interpretation of the ¹H NMR spectrum.
Caption: Molecular structure of β-alanine benzyl ester p-toluenesulfonate with proton assignments.
Predicted ¹H NMR Spectral Data
| Assignment | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a | -CH₂-N⁺H₃ | ~ 3.1 - 3.3 | t | ~ 6.5 - 7.0 | 2H |
| b | -CH₂-C=O | ~ 2.7 - 2.9 | t | ~ 6.5 - 7.0 | 2H |
| c | -O-CH₂-Ph | ~ 5.1 - 5.2 | s | - | 2H |
| d | -C₆H₅ (benzyl) | ~ 7.3 - 7.4 | m | - | 5H |
| e, f | -C₆H₄- (tosyl) | 7.48 (d), 7.11 (d) | d, d | ~ 8.0 | 2H, 2H |
| g | -CH₃ (tosyl) | 2.29 | s | - | 3H |
| - | N⁺H₃ | ~ 8.0 - 8.3 | br s | - | 3H |
Disclaimer: The chemical shifts and coupling constants presented in this table are predicted values based on the analysis of similar structures and the constituent ions of the salt. Actual experimental values may vary.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of β-alanine benzyl ester p-toluenesulfonate.
3.1. Materials and Equipment
-
β-Alanine benzyl ester p-toluenesulfonate sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D
-
NMR tube (5 mm diameter)
-
Volumetric flask and pipette
-
NMR spectrometer (e.g., 400 MHz or higher)
3.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of β-alanine benzyl ester p-toluenesulfonate.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
3.3. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value |
| Solvent | DMSO-d₆ |
| Temperature | 298 K (25 °C) |
| Pulse Program | Standard single-pulse (e.g., zg30 on Bruker) |
| Spectral Width | ~16 ppm (e.g., -2 to 14 ppm) |
| Number of Scans | 16 to 64 (depending on sample concentration) |
| Relaxation Delay (d1) | 2-5 seconds |
| Acquisition Time | ~ 2-4 seconds |
3.4. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for spectral analysis and the general experimental workflow for acquiring the ¹H NMR spectrum.
Caption: A logical workflow for the analysis of a ¹H NMR spectrum.
Solubility of beta-Alanine Benzyl Ester p-Toluenesulfonate in organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of β-alanine benzyl ester p-toluenesulfonate in organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound could be identified. This document, therefore, focuses on providing the available qualitative solubility information, a detailed, generalized experimental protocol for determining the solubility of organic salts, and a logical workflow for this experimental process. This guide is intended to equip researchers with the necessary information to assess the solubility of β-alanine benzyl ester p-toluenesulfonate and structurally related compounds in a laboratory setting.
Introduction
β-Alanine benzyl ester p-toluenesulfonate is a salt commonly used as an intermediate in the synthesis of peptides and other pharmaceutical compounds.[1] Its solubility in various organic solvents is a critical parameter for its use in synthesis, purification, and formulation development. Understanding the solubility behavior is essential for designing efficient reaction conditions, developing crystallization processes, and formulating drug products. This guide provides an overview of the known solubility characteristics and a practical framework for its experimental determination.
Solubility Data
A thorough search of scientific databases and literature did not yield any specific quantitative solubility data for β-alanine benzyl ester p-toluenesulfonate in organic solvents. The following section summarizes the available qualitative information.
Qualitative Solubility Information
Information on the solubility of β-alanine benzyl ester p-toluenesulfonate is limited. One source describes its solubility in hot water as resulting in a "very faint turbidity".[2]
For a structurally similar compound, L-alanine benzyl ester p-toluenesulfonate , qualitative solubility data is available, indicating that it is soluble in Dimethyl Sulfoxide (DMSO) and Methanol .[] This suggests that β-alanine benzyl ester p-toluenesulfonate may also exhibit solubility in polar aprotic and polar protic solvents. The unique properties of DL-Alanine benzyl ester 4-toluenesulfonate salt, a related compound, are noted to enhance its solubility and stability in various solvents.[4]
Given the absence of concrete data, experimental determination of the solubility of β-alanine benzyl ester p-toluenesulfonate in a range of organic solvents is necessary for any research or development activities.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of an organic salt like β-alanine benzyl ester p-toluenesulfonate in an organic solvent. This protocol is based on the widely accepted shake-flask method.[5][6][7]
Principle
The shake-flask method is considered the gold standard for determining equilibrium solubility.[8] It involves creating a saturated solution of the compound in a specific solvent by allowing an excess of the solid to equilibrate with the solvent over a defined period. The concentration of the dissolved solute in the supernatant is then measured, typically using High-Performance Liquid Chromatography (HPLC).[9]
Materials and Equipment
-
β-Alanine Benzyl Ester p-Toluenesulfonate (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
HPLC column appropriate for the analyte
-
Mobile phase solvents
Procedure
3.3.1. Preparation of Saturated Solutions
-
Accurately weigh an excess amount of β-alanine benzyl ester p-toluenesulfonate into a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9] The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[9]
3.3.2. Sample Collection and Preparation
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.[10]
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase or a solvent in which the compound is freely soluble) to a concentration within the calibration range of the analytical method.
3.3.3. Quantification by HPLC
-
Prepare a series of standard solutions of β-alanine benzyl ester p-toluenesulfonate of known concentrations.
-
Develop a suitable HPLC method for the analysis of the compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.[10]
-
Inject the diluted sample solutions into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the tested solvent at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. 27019-47-2 CAS MSDS (beta-Alanine benzyl ester p-toluenesulfonate salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scribd.com [scribd.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide to beta-Alanine Benzyl Ester p-Toluenesulfonate
CAS Number: 27019-47-2
This technical guide provides a comprehensive overview of beta-alanine benzyl ester p-toluenesulfonate, a key intermediate for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a protected amino acid building block.
Chemical and Physical Properties
This compound is a white to pale yellow solid, utilized primarily in organic synthesis.[1][2][3] The p-toluenesulfonate (tosylate) salt enhances the stability and handling of the beta-alanine benzyl ester.[4] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 27019-47-2 | [1][2][5] |
| Molecular Formula | C₁₀H₁₃NO₂·C₇H₈O₃S | [4] |
| Molecular Weight | 351.42 g/mol | [4][5] |
| Appearance | White to very pale yellow powder/solid | [2][3] |
| Melting Point | 137-141 °C | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Storage Conditions | 0-8°C | [4] |
Synthesis and Purification
The primary method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of beta-alanine with benzyl alcohol, using p-toluenesulfonic acid as both the catalyst and the salt-forming agent. The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on the Fischer-Speier esterification of amino acids.
Materials:
-
beta-Alanine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add beta-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (3.0 eq), and toluene (sufficient to suspend the reactants).
-
Heat the mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, typically for 4-8 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene and excess benzyl alcohol under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a viscous oil or solid.
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (0-4°C) to facilitate complete crystallization.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.
-
Dry the purified product under vacuum to yield this compound as a white crystalline solid.
Analytical Data
The identity and purity of this compound are confirmed through various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectrum
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 7.79 | d | 2H | Aromatic (tosyl) | [6] |
| 7.73 | d | 2H | Aromatic (tosyl) | [6] |
| 7.29 - 7.23 | m | 5H | Aromatic (benzyl) | [6] |
| 7.06 | d | 2H | Aromatic (tosyl) | [6] |
| 4.97 | s | 2H | -CH₂- (benzyl) | [6] |
| 3.12 | t | 2H | -CH₂- (β-carbon) | [6] |
| 2.66 | t | 2H | -CH₂- (α-carbon) | [6] |
| 2.28 | s | 3H | -CH₃ (tosyl) | [6] |
¹³C NMR (Carbon-13) Spectrum (Predicted)
The following are predicted chemical shifts based on the structure and data from analogous compounds.
| Chemical Shift (ppm) | Assignment |
| ~171.0 | C=O (ester) |
| ~144.0 | Aromatic C-S (tosyl) |
| ~141.0 | Aromatic C-CH₃ (tosyl) |
| ~135.5 | Aromatic C (benzyl, ipso) |
| ~129.5 | Aromatic CH (tosyl) |
| ~128.5 | Aromatic CH (benzyl) |
| ~128.0 | Aromatic CH (benzyl) |
| ~126.0 | Aromatic CH (tosyl) |
| ~67.0 | -CH₂- (benzyl) |
| ~35.0 | -CH₂- (β-carbon) |
| ~33.0 | -CH₂- (α-carbon) |
| ~21.0 | -CH₃ (tosyl) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the functional groups present in the molecule.
| Peak Position (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1495 | Medium-Strong | Aromatic C=C stretch |
| ~1220, ~1160 | Strong | S=O stretch (sulfonate) |
| ~1120 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum would likely show the molecular ion of the free base (beta-alanine benzyl ester) after the loss of p-toluenesulfonic acid.
| m/z Value | Interpretation |
| 180.09 | [M+H]⁺ of beta-alanine benzyl ester (C₁₀H₁₃NO₂) |
| 108.06 | [C₇H₈O]⁺ fragment (benzyl alcohol) |
| 91.05 | [C₇H₇]⁺ fragment (tropylium ion) |
Applications in Drug Development and Research
This compound is a valuable building block in the synthesis of peptides and other biologically active molecules.[4] The benzyl ester protects the carboxylic acid functionality of beta-alanine, while the tosylate salt of the amino group provides a stable, crystalline solid that is easy to handle and store.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is used in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and development for creating custom peptides. In SPPS, the protected amino acid is coupled to a growing peptide chain that is anchored to a solid resin support. The benzyl ester group is a common protecting group for the C-terminus or the side chains of acidic amino acids.
The benzyl ester protecting group is typically stable to the conditions used for the removal of temporary N-terminal protecting groups (like Fmoc or Boc) during the stepwise elongation of the peptide chain. It is usually removed at the final stage of the synthesis during the cleavage of the peptide from the solid support, often using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound (CAS 27019-47-2) is a crucial intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis. Its stability as a crystalline solid and the utility of the benzyl ester as a protecting group make it a valuable reagent for researchers and drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, analytical characterization, and applications to support its effective use in the laboratory.
References
Unveiling the Molecular Weight of beta-Alanine Benzyl Ester p-Toluenesulfonate
A comprehensive analysis of the molecular composition and weight of a key compound in pharmaceutical research.
For researchers and professionals in the field of drug development, a precise understanding of the chemical properties of compounds is paramount. This technical guide provides a detailed breakdown of the molecular weight of beta-Alanine Benzyl Ester p-Toluenesulfonate, a compound of interest in various research applications.
Molecular Composition and Weight
The molecular weight of this compound is determined by the sum of the atomic weights of its constituent elements, derived from the molecular formulas of its two core components: beta-Alanine Benzyl Ester and p-Toluenesulfonic acid.
The molecular formula for beta-Alanine Benzyl Ester is C10H14NO2.[1] The molecular formula for p-Toluenesulfonic acid is C7H8O3S.[2][3] The combination of these two molecules forms the salt, this compound. Therefore, the molecular formula for the final compound is the sum of these two formulas: C17H21NO5S .
To calculate the molecular weight, the atomic weights of each element are multiplied by the number of atoms present in the molecule and then summed. The atomic weights used for this calculation are:
-
Carbon (C): 12.01 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Nitrogen (N): 14.01 g/mol
-
Oxygen (O): 16.00 g/mol
-
Sulfur (S): 32.07 g/mol
Based on the molecular formula C17H21NO5S, the molecular weight is calculated as follows:
(17 * 12.01) + (21 * 1.008) + (1 * 14.01) + (5 * 16.00) + (1 * 32.07) = 351.43 g/mol
This calculated molecular weight is a critical parameter for a variety of experimental and developmental procedures.
Quantitative Data Summary
For clarity and ease of comparison, the molecular data is summarized in the table below.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| beta-Alanine Benzyl Ester | C10H14NO2 | 179.22 |
| p-Toluenesulfonic acid | C7H8O3S | 172.20 |
| This compound | C17H21NO5S | 351.43 |
Logical Relationship Diagram
The formation of this compound from its constituent parts can be visualized as a straightforward combination.
This guide provides the foundational molecular weight information for this compound, essential for any researcher working with this compound. Further in-depth analysis would require detailed experimental protocols for synthesis and characterization, which are beyond the scope of this initial technical summary.
References
An In-depth Technical Guide to the Synthesis of beta-Alanine Benzyl Ester p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of beta-alanine benzyl ester p-toluenesulfonate, a key intermediate in peptide synthesis and various pharmaceutical applications.[1] This document details the core synthesis mechanism, provides structured quantitative data, outlines a detailed experimental protocol, and visualizes the reaction pathway and a relevant biological signaling pathway.
Core Synthesis Mechanism: Fischer-Speier Esterification
The primary method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the esterification of beta-alanine with benzyl alcohol, using p-toluenesulfonic acid (p-TsOH) as the catalyst.[2][3] The reaction is reversible, and to drive the equilibrium toward the formation of the ester, the water byproduct is typically removed through azeotropic distillation.[2][3]
The mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The p-toluenesulfonic acid protonates the carbonyl oxygen of beta-alanine, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product.
The p-toluenesulfonate salt of the beta-alanine benzyl ester is then typically isolated.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of amino acid benzyl ester p-toluenesulfonates, based on protocols for similar amino acids due to the limited availability of a detailed protocol specifically for beta-alanine. The data for L-alanine benzyl ester p-toluenesulfonate is used as a representative example.
| Parameter | Value | Notes | Reference |
| Reactants | |||
| Amino Acid (beta-Alanine) | 1.0 eq | Limiting reagent. | Inferred |
| Benzyl Alcohol | 1.5 - 5.0 eq | Used in excess to drive the reaction. | [3] |
| p-Toluenesulfonic Acid Monohydrate | 1.05 - 1.2 eq | Catalyst and forms the tosylate salt. | [3] |
| Solvent | |||
| Toluene or Cyclohexane | - | Used for azeotropic removal of water. | [3] |
| Reaction Conditions | |||
| Temperature | Reflux (approx. 110-140 °C) | Depends on the solvent used. | Inferred |
| Reaction Time | 3 - 6 hours | Monitored by TLC. | Inferred |
| Yield | |||
| Isolated Yield | 85 - 95% | Varies based on specific conditions and purification. | Inferred from similar syntheses |
| Purification | |||
| Recrystallization Solvent | Ethyl acetate / Hexane | For purification of the final product. | Inferred |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for similar amino acid esters.
Materials:
-
beta-Alanine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (or cyclohexane)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add beta-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and a sufficient amount of toluene to suspend the reactants.
-
Addition of Benzyl Alcohol: Add benzyl alcohol (3.0 eq) to the reaction mixture.
-
Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product as a white to off-white solid.
Visualizations
Synthesis Mechanism and Workflow
The following diagrams illustrate the Fischer-Speier esterification mechanism for the synthesis of this compound and a general experimental workflow.
Relevant Biological Signaling Pathway
Beta-alanine is a precursor to carnosine (β-alanyl-L-histidine), a dipeptide with various physiological roles, including antioxidant and anti-inflammatory effects.[4] Carnosine has been shown to modulate several signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5] Beta-alanine itself is also recognized as a neurotransmitter, interacting with GABA and glycine receptors.[6][7][8][9]
The following diagram illustrates the influence of carnosine on the PI3K/Akt signaling pathway.
Conclusion
The synthesis of this compound via Fischer-Speier esterification is a robust and efficient method for producing this valuable building block for peptide synthesis and drug discovery. By understanding the reaction mechanism, optimizing reaction conditions, and employing appropriate purification techniques, researchers can reliably obtain high yields of the desired product. Furthermore, the biological significance of beta-alanine and its derivatives, such as carnosine, in modulating key cellular signaling pathways underscores the importance of this compound in biomedical research.
References
- 1. Carnosine: can understanding its actions on energy metabolism and protein homeostasis inform its therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Alanine as a small molecule neurotransmitter : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Beta-alanine as a small molecule neurotransmitter. | Sigma-Aldrich [sigmaaldrich.com]
The Pivotal Role of p-Toluenesulfonate in the Chemistry and Application of beta-Alanine Benzyl Ester Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of beta-Alanine Benzyl Ester p-Toluenesulfonate, a key intermediate in pharmaceutical and peptide synthesis. The document elucidates the critical role of the p-toluenesulfonate (tosylate) group in enhancing the stability, solubility, and utility of the beta-alanine benzyl ester moiety. Detailed experimental protocols for its synthesis, comprehensive quantitative data, and an exploration of its relevance in drug development, including the biological significance of the beta-alanine scaffold, are presented.
Introduction
This compound is a salt composed of the benzyl ester of beta-alanine and p-toluenesulfonic acid. The formation of this salt is a strategic chemical modification that confers desirable physicochemical properties to the beta-alanine benzyl ester, which is a valuable building block in the synthesis of peptides and other biologically active molecules. The presence of the tosylate counterion is instrumental in transforming the often-unstable free ester into a stable, crystalline solid that is easier to handle, purify, and store. This guide will delve into the multifaceted role of the p-toluenesulfonate component and provide practical information for the laboratory professional.
Chemical and Physical Properties
The compound is a white to cream-colored crystalline powder.[1] Key quantitative data are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₇H₂₁NO₅S | [2] |
| Molecular Weight | 351.42 g/mol | [2][3] |
| CAS Number | 27019-47-2 | [3][4] |
| Melting Point | 138-139 °C | |
| Appearance | White to cream powder | [1] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in DMSO and Methanol |
The Role of the p-Toluenesulfonate Counterion
The p-toluenesulfonate (tosylate) anion plays a crucial role in the utility of this compound. Its primary functions are to act as a counterion for salt formation, thereby improving the compound's stability and handling properties.
p-Toluenesulfonic acid is a strong organic acid, making it an excellent choice for forming salts with basic compounds like the amino group of beta-alanine benzyl ester.[5][6] This acid-base reaction results in a stable salt, which is typically a crystalline solid. This is in contrast to the free base form of the ester, which may be an oil or an unstable solid.
The tosylate group enhances the stability of the ester by protecting the amino group from participating in unwanted side reactions. Furthermore, the salt form generally exhibits improved solubility in certain organic solvents, which is advantageous for subsequent synthetic steps.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts is the Fischer-Speier esterification. This method involves the direct esterification of the amino acid with benzyl alcohol using p-toluenesulfonic acid as both a catalyst and the salt-forming agent. A variant of this method utilizes microwave irradiation to accelerate the reaction.[7]
Materials:
-
beta-Alanine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (or another suitable azeotroping agent)
-
Diethyl ether (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add beta-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (excess).
-
Add a sufficient amount of toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess benzyl alcohol and toluene under reduced pressure.
-
The resulting residue is the crude this compound.
-
For purification, the crude product can be triturated with or precipitated from a suitable solvent system, such as by the addition of diethyl ether, to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.
Spectroscopic Data
-
Aromatic protons of the benzyl and tosyl groups.
-
The methylene protons of the benzyl ester.
-
The methyl protons of the tosyl group.
-
The protons of the beta-alanine backbone.
Similarly, the IR spectrum is expected to show characteristic peaks for:
-
N-H stretching of the ammonium salt.
-
C=O stretching of the ester.
-
S=O stretching of the sulfonate group.
-
Aromatic C-H and C=C stretching.
Role in Drug Development and Signaling Pathways
This compound serves as a protected form of beta-alanine, which is a naturally occurring beta-amino acid with significant biological roles. The incorporation of beta-amino acids into peptides is a strategy to create analogues with enhanced proteolytic stability and modified conformational properties.[8]
The biological activity of peptides containing beta-alanine can be diverse, including antimicrobial and cell-penetrating activities.[8] The beta-alanine moiety can influence the secondary structure of peptides, leading to novel therapeutic properties.[9]
Furthermore, beta-alanine itself is a precursor to carnosine, a dipeptide with antioxidant and pH-buffering capabilities in muscle and other tissues.[10] Supplementation with beta-alanine has been shown to increase carnosine levels, which can enhance athletic performance by reducing muscle fatigue.[10][11] Animal studies also suggest potential benefits of beta-alanine in improving vascular function, reducing oxidative stress, and exerting anti-tumor and neuroprotective effects.[10]
From a drug development perspective, using this compound allows for the controlled incorporation of the beta-alanine scaffold into larger molecules. Once incorporated and deprotected, the beta-alanine residue can impart its beneficial properties to the parent molecule.
Conclusion
This compound is a critically important chemical entity for the synthesis of complex peptides and pharmaceutical agents. The p-toluenesulfonate counterion imparts significant advantages in terms of stability, crystallinity, and handling, making it a superior alternative to the free base of the ester. Its application in drug development is underscored by the unique and beneficial properties of the beta-alanine scaffold, which can enhance the biological activity and stability of therapeutic molecules. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | C17H21NO5S | CID 13502100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-alanine: Function, benefits, and sources [medicalnewstoday.com]
- 11. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
An In-depth Technical Guide to the Physicochemical Properties of beta-Alanine Benzyl Ester p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of beta-Alanine Benzyl Ester p-Toluenesulfonate, a key reagent in pharmaceutical development and biochemical research.
Physical Appearance
This compound is a solid compound at room temperature. Its appearance is consistently described as a crystalline powder. The color is typically white, although it can range to cream or very pale yellow[1][2].
Quantitative Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below. This data is crucial for handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂·C₇H₈O₃S | [3] |
| Molecular Weight | 351.4 g/mol | [3][4] |
| Melting Point | 114-116 °C | [] |
| 137-141 °C | [3] | |
| 138-139 °C | [6][7] | |
| Boiling Point | 256.5°C at 760mmHg | [] |
| Solubility | Soluble in DMSO, Methanol | [] |
| Purity (Typical) | ≥ 98% (HPLC) | [2][3] |
| CAS Number | 27019-47-2 | [1][2][3] |
Experimental Protocols
The primary application of this compound is as a protected amino acid derivative in peptide synthesis and as an intermediate in the synthesis of bioactive molecules[3][].
1. Synthesis: Fischer-Speier Esterification
A common method for the synthesis of amino acid benzyl esters, including the beta-alanine variant, is the Fischer-Speier esterification[8].
-
Reaction: The amino acid (beta-alanine) is reacted with benzyl alcohol in the presence of p-toluenesulfonic acid.
-
Solvent: A solvent that forms an azeotrope with water, such as toluene, is used to drive the reaction to completion by removing the water byproduct[8].
-
Purification: The product, this compound salt, is often precipitated by the addition of a non-polar solvent like diethyl ether[8].
-
Alternative Method: A microwave-assisted synthesis has also been described, offering a more rapid and efficient alternative[9].
2. Quality Control and Analysis
The purity and identity of this compound are typically confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with typical specifications being ≥98%[3][].
-
Aqueous Acid-Base Titration: This method can be employed to assay the compound, with an expected range of ≥97.5 to ≤102.5%[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the compound[10].
Application Workflow: Peptide Synthesis
This compound serves as a crucial building block in solid-phase peptide synthesis. The benzyl ester group protects the carboxylic acid terminus of the beta-alanine, while the tosylate salt form improves its handling and stability. The following diagram illustrates its general workflow in peptide synthesis.
Caption: Workflow of this compound in peptide synthesis.
References
- 1. This compound, 98% 10 g | Request for Quote [thermofisher.com]
- 2. labproinc.com [labproinc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | C17H21NO5S | CID 13502100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound salt(27019-47-2) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Synthesis of beta-Alanine Benzyl Ester p-Toluenesulfonate: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive protocol for the synthesis of beta-alanine benzyl ester p-toluenesulfonate, a crucial intermediate in pharmaceutical and biochemical research. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used method for the preparation of amino acid esters. Additionally, considerations for a microwave-assisted synthesis are discussed as a potential alternative for accelerated reaction times. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and a visual representation of the synthetic workflow.
Introduction
This compound serves as a key building block in the synthesis of peptides and other biologically active molecules.[1] The presence of the p-toluenesulfonate (tosylate) salt improves the compound's stability and handling properties, making it an ideal intermediate for further chemical modifications. The benzyl ester acts as a protecting group for the carboxylic acid functionality of beta-alanine, which can be readily removed under mild hydrogenolysis conditions. This protocol details the synthesis via Fischer-Speier esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties and typical purity specifications for the final product is provided in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₁NO₅S | PubChem |
| Molecular Weight | 351.42 g/mol | [2] |
| Appearance | White to off-white or pale yellow solid/powder | [3][4] |
| Purity (HPLC) | ≥98.0% | [3] |
| CAS Number | 27019-47-2 | [3][4] |
Synthetic Workflow
The synthesis of this compound is achieved through the direct esterification of beta-alanine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction proceeds by heating the mixture, typically with azeotropic removal of water to drive the equilibrium towards the product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a representative procedure based on the principles of Fischer-Speier esterification for amino acids.[5][6][7]
4.1. Materials and Equipment
-
beta-Alanine (1.0 eq)
-
Benzyl alcohol (3.0-5.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.1 eq)
-
Toluene (or another suitable azeotroping solvent like cyclohexane)
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum oven
4.2. Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add beta-alanine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and toluene. The volume of toluene should be sufficient to fill the Dean-Stark trap and suspend the reactants.
-
Esterification: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, which typically takes several hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly add the cooled reaction mixture to a stirred flask of diethyl ether. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of diethyl ether to remove any residual benzyl alcohol and other impurities.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
4.3. Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point Analysis: To compare with literature values.
Alternative Method: Microwave-Assisted Synthesis
A microwave-assisted approach can significantly reduce the reaction time for the synthesis of amino acid benzyl ester p-toluenesulfonates.[1]
5.1. General Considerations
-
The reaction is performed in a dedicated microwave reactor using a sealed vessel.
-
The same reactants (beta-alanine, benzyl alcohol, and p-toluenesulfonic acid) are used.
-
A solvent with a high dielectric constant is often preferred, although the reaction may also be performed under solvent-free conditions.
-
The reaction time is typically reduced from hours to minutes.
A detailed experimental protocol would need to be optimized for the specific microwave reactor being used, focusing on parameters such as temperature, pressure, and irradiation power.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene and diethyl ether are flammable; avoid open flames and sparks.
-
p-Toluenesulfonic acid is corrosive; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Fischer-Speier esterification provides a robust and reliable method for the synthesis of this compound. The protocol detailed in this application note can be readily implemented in a standard organic chemistry laboratory. For researchers seeking to accelerate the synthesis, microwave-assisted methods offer a promising alternative. The resulting product is a valuable intermediate for various applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Methylbenzene-1-sulfonic acid--benzyl beta-alaninate (1/1) | C17H21NO5S | CID 13502100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. This compound, 98% 10 g | Request for Quote [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: β-Alanine Benzyl Ester p-Toluenesulfonate in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Alanine, a naturally occurring beta-amino acid, is a critical building block for various biologically active peptides and peptidomimetics. Its incorporation into peptide chains can induce specific secondary structures, such as γ-turns, and enhance metabolic stability by conferring resistance to proteolytic degradation.[1][2][3] This makes β-alanine-containing peptides attractive candidates in drug discovery and development. β-Alanine Benzyl Ester p-Toluenesulfonate is a convenient and stable starting material for introducing β-alanine into a peptide sequence during solution-phase peptide synthesis (SPPS). The benzyl ester provides robust protection for the C-terminal carboxylic acid, while the p-toluenesulfonate salt form ensures a stable, crystalline solid that is easy to handle and store.
This document provides detailed application notes and experimental protocols for the use of β-Alanine Benzyl Ester p-Toluenesulfonate in the solution-phase synthesis of dipeptides.
Principle of the Method
Solution-phase peptide synthesis is a classical and versatile method that remains indispensable for large-scale synthesis and for sequences that are challenging for solid-phase methodologies.[4] The strategy outlined here involves the coupling of an N-terminally protected α-amino acid (e.g., with a Boc or Fmoc group) to the free amino group of β-Alanine Benzyl Ester. The p-toluenesulfonate salt of the β-alanine derivative must first be neutralized in situ to liberate the nucleophilic free amine. The carboxylic acid of the N-protected amino acid is concurrently activated using a coupling agent to facilitate amide bond formation. Following the coupling reaction, the protected dipeptide is purified from the reaction mixture. Subsequent deprotection of the N-terminal protecting group and/or the C-terminal benzyl ester allows for further chain elongation or the isolation of the final peptide.
Key Advantages of β-Alanine Benzyl Ester p-Toluenesulfonate
-
Stability: The p-toluenesulfonate salt is a stable, crystalline solid, which simplifies weighing and handling compared to the free base, which may be an oil.
-
Carboxyl Protection: The benzyl ester provides effective protection for the carboxylic acid terminus. It is stable to the basic conditions used for Fmoc deprotection and the milder acidic conditions used for Boc deprotection, offering good orthogonality.[2]
-
Versatility: This building block is compatible with both major protecting group strategies in peptide synthesis (Boc/Bzl and Fmoc/tBu).
Experimental Protocols
Protocol 1: Synthesis of a Boc-Protected Dipeptide (e.g., Boc-L-Ala-β-Ala-OBzl)
This protocol describes the coupling of N-Boc-L-Alanine with β-Alanine Benzyl Ester p-Toluenesulfonate using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
β-Alanine Benzyl Ester p-Toluenesulfonate
-
Boc-L-Alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Neutralization of β-Alanine Benzyl Ester p-Toluenesulfonate:
-
Dissolve β-Alanine Benzyl Ester p-Toluenesulfonate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.1 equivalents) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 20-30 minutes to ensure complete neutralization and formation of the free amine.
-
-
Activation of Boc-L-Alanine:
-
In a separate flask, dissolve Boc-L-Alanine (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add EDC (1.1 equivalents) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated Boc-L-Alanine solution (still at 0 °C), add the neutralized β-Alanine Benzyl Ester solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-L-Ala-β-Ala-OBzl.
-
Data Presentation
| Peptide Sequence | Coupling Method | N-Protecting Group | C-Protecting Group | Typical Yield (%) |
| Boc-Ala-Ala-OBzl | DCC/HONSu | Boc | Benzyl Ester | ~80 |
| Boc-Dipeptide-OBzl | EDC/HOBt | Boc | Benzyl Ester | 75-90 |
Note: Yields are representative and can vary based on the specific amino acids, reaction conditions, and purification efficiency.
Protocol 2: Deprotection of the Protected Dipeptide
A. N-Terminal Boc Group Removal:
-
Dissolve the purified Boc-L-Ala-β-Ala-OBzl in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.
-
Stir the solution at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.
-
The resulting H-L-Ala-β-Ala-OBzl·TFA salt can be used in the next coupling step after neutralization.
B. C-Terminal Benzyl Ester Group Removal (Catalytic Hydrogenolysis):
-
Dissolve the protected or N-deprotected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite to remove the catalyst and wash with the solvent.
-
Evaporate the solvent to yield the deprotected peptide.
Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Logical Relationship of Protecting Groups
Caption: Orthogonality of Boc and Benzyl protecting groups.
References
Application Notes and Protocols for the Coupling of beta-Alanine Benzyl Ester p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the coupling reactions of beta-alanine benzyl ester p-toluenesulfonate, a key building block in the synthesis of peptides and peptidomimetics. This document outlines detailed experimental protocols for common coupling methods, presents quantitative data for various reaction conditions, and includes visualizations to clarify workflows and logical relationships in the synthetic process.
Introduction
This compound is a derivative of the non-proteinogenic amino acid beta-alanine, where the carboxylic acid is protected as a benzyl ester and the amino group is protonated as a p-toluenesulfonate salt. This protection strategy is advantageous in peptide synthesis as the benzyl ester is stable under various coupling conditions and can be selectively removed later. The p-toluenesulfonate salt form enhances the compound's stability and handling.
The critical step in utilizing this building block is the coupling of its amino group with the carboxylic acid of an N-protected amino acid or another carboxylic acid derivative. This requires the in-situ neutralization of the tosylate salt to liberate the free amine for the nucleophilic attack on the activated carboxyl group. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present in the coupling partner.
Data Presentation: Comparison of Coupling Reagents
The efficiency of the coupling reaction is highly dependent on the chosen reagents. The following table summarizes the performance of common coupling reagents suitable for the amidation of beta-alanine benzyl ester.
| Coupling Reagent/Additive | Base | Typical Solvent(s) | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| DCC / HOBt | NMM or DIPEA | DCM, DMF, THF | 12 - 24 hours | ~85 | Advantages: Cost-effective, well-established.[1] Disadvantages: Forms insoluble dicyclohexylurea (DCU) byproduct which requires filtration; DCC is a potent allergen.[1] |
| EDC / HOBt | NMM or DIPEA | DCM, DMF | 12 - 24 hours | Good to High | Advantages: Water-soluble carbodiimide and urea byproduct, simplifying workup.[2] Disadvantages: Slower reaction times.[2] |
| HBTU / DIPEA | DIPEA | DMF | < 60 minutes | >90 | Advantages: Fast, efficient, less racemization than carbodiimides alone.[2] Disadvantages: Can cause guanidinylation of the N-terminus if used in excess.[3] |
| HATU / DIPEA | DIPEA | DMF | < 30 minutes | >95 | Advantages: Very fast, highly effective for difficult/hindered couplings, low racemization.[2] Disadvantages: Higher cost.[2] |
| PyBOP / DIPEA | DIPEA | DMF, DCM | < 60 minutes | >90 | Advantages: Efficient, byproducts are generally less hazardous. Disadvantages: May require longer reaction times than HATU. |
Note: Yields are estimations based on typical peptide couplings and may vary based on the specific substrates and reaction conditions.
Experimental Protocols
Herein are detailed protocols for the solution-phase coupling of an N-Boc-protected alpha-amino acid to this compound using common coupling reagents.
Protocol 1: Coupling using DCC/HOBt
This protocol describes a standard procedure for peptide bond formation using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
This compound (H-β-Ala-OBzl·TosOH)
-
N-Boc-protected amino acid (e.g., Boc-L-Alanine)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add NMM or DIPEA (1.1 equivalents) dropwise to neutralize the tosylate salt and generate the free amine.
-
Stir the mixture at 0°C for 15-20 minutes.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in a minimal amount of anhydrous DCM to the mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[1]
-
Allow the activation to proceed for 30 minutes at 0°C.[1]
-
-
Coupling Reaction:
-
To the activated carboxylic acid solution (still at 0°C), add the prepared free amine solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[1]
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude dipeptide by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Coupling using HATU
This protocol is suitable for rapid and efficient couplings, and is particularly effective for sterically hindered substrates.
Materials:
-
This compound (H-β-Ala-OBzl·TosOH)
-
N-Boc-protected amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl) or 10% aqueous citric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.2 equivalents) to the solution to neutralize the salt and provide the basic conditions for coupling. Stir for 15-20 minutes at room temperature.
-
In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
-
Coupling Reaction:
-
Add the solution of the N-Boc-amino acid and HATU to the solution of the neutralized beta-alanine benzyl ester.
-
Stir the reaction at room temperature. The reaction is typically complete within 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous citric acid or 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships involved in the coupling reactions.
Caption: Workflow for Solution-Phase Peptide Coupling.
Caption: Key Considerations for Coupling Reaction Setup.
References
Application Notes and Protocols: Deprotection of the Benzyl Ester in beta-Alanine Benzyl Ester p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzyl ester group from beta-alanine benzyl ester p-toluenesulfonate to yield beta-alanine. The removal of the benzyl protecting group is a critical step in the synthesis of peptides and other derivatives of beta-alanine. The selection of an appropriate deprotection method is crucial to ensure a high yield and purity of the final product. The primary methods covered in this document are catalytic hydrogenolysis and acid-catalyzed hydrolysis.
Overview of Deprotection Methods
The benzyl ester is a commonly used protecting group for carboxylic acids due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, relatively mild conditions. The two most prevalent methods for the removal of the benzyl ester from this compound are:
-
Catalytic Hydrogenolysis: This is the most common and often the cleanest method for benzyl ester deprotection.[1] It involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2] A variation of this method is catalytic transfer hydrogenation , which utilizes a hydrogen donor, such as ammonium formate or formic acid, in place of hydrogen gas, offering a safer and more convenient alternative for standard laboratory setups.[1]
-
Acid-Catalyzed Cleavage: This method employs a strong acid, such as trifluoroacetic acid (TFA), to hydrolyze the benzyl ester.[1] It is a suitable alternative for substrates that may be sensitive to hydrogenation conditions, for instance, if they contain other reducible functional groups.
Data Presentation
The following tables summarize typical quantitative data for the deprotection of benzyl esters. While specific data for this compound is not extensively published, the presented data for analogous amino acid benzyl esters provide a strong reference for expected outcomes.
Table 1: Comparison of Catalytic Hydrogenolysis Methods for Benzyl Ester Deprotection
| Method | Catalyst & Loading | Hydrogen Source | Solvent | Temperature | Reaction Time | Typical Yield |
| Catalytic Hydrogenation | 10% Pd/C (10 mol%)[1] | H₂ (balloon)[1] | Methanol or Ethanol[1] | Room Temperature | 2 - 24 hours | >95% |
| Catalytic Transfer Hydrogenation | 10% Pd/C (10-20 wt%)[3] | Ammonium Formate (5 eq)[3] | Methanol[3] | Reflux[3] | 2 - 16 hours[3] | >95%[3] |
Table 2: Conditions for Acid-Catalyzed Deprotection of Benzyl Esters
| Reagent | Solvent | Temperature | Reaction Time | Typical Yield |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature | 1 - 6 hours[3] | High |
Mandatory Visualizations
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the deprotection reaction mechanisms and a general experimental workflow.
Experimental Protocols
Protocol 1: Deprotection by Catalytic Hydrogenation
This protocol describes a general procedure for the deprotection of the benzyl ester using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite®
-
Standard laboratory glassware (round-bottom flask, etc.)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol to a concentration of approximately 0.1 M.[1]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 10 mol% with respect to the substrate.[1]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The deprotected product (beta-alanine) is significantly more polar than the starting material. A common mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[4] The starting material will have a higher Rf value than the product.
-
Work-up: Upon completion of the reaction (disappearance of the starting material), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude beta-alanine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.[5] Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals. Collect the crystals by filtration.
Protocol 2: Deprotection by Catalytic Transfer Hydrogenation
This protocol utilizes ammonium formate as a hydrogen donor, avoiding the need for a hydrogen gas setup.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH), anhydrous
-
Celite®
-
Standard laboratory glassware with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[3]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[3]
-
Reagent Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[3]
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC as described in Protocol 1.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.[3]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude beta-alanine by recrystallization as described in Protocol 1.
Protocol 3: Deprotection by Acid-Catalyzed Hydrolysis
This protocol outlines the cleavage of the benzyl ester using trifluoroacetic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add trifluoroacetic acid (5-10 eq).[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[3]
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. The product, beta-alanine, will be in the aqueous layer. Wash the aqueous layer with dichloromethane to remove organic impurities.
-
Isolation: The beta-alanine can be isolated from the aqueous solution. This can be achieved by methods such as ion-exchange chromatography or by carefully acidifying the aqueous layer and inducing crystallization, though the former is generally more effective for isolating the zwitterionic amino acid. Alternatively, for small scales, the aqueous layer can be lyophilized.
-
Purification: Further purification can be achieved by recrystallization from water/ethanol.[5]
References
- 1. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112778149A - Method for extracting and separating beta-alanine from fermentation liquor - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for beta-Alanine Benzyl Ester p-Toluenesulfonate in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-alanine, a naturally occurring beta-amino acid, is a critical building block for a variety of bioactive peptides known for their diverse physiological roles, including antioxidant, anti-inflammatory, and neurotransmitter-modulating activities.[1] The incorporation of beta-alanine into peptide structures can enhance their stability against enzymatic degradation, a desirable trait for therapeutic peptides.[2] Beta-Alanine Benzyl Ester p-Toluenesulfonate (H-β-Ala-OBzl·Tos-OH) is a versatile and widely utilized derivative for the introduction of beta-alanine residues in both solution-phase and solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of bioactive peptides, with a focus on the synthesis of Carnosine (β-alanyl-L-histidine), a well-studied bioactive dipeptide.
Properties of this compound
A comprehensive understanding of the physicochemical properties of this building block is essential for its effective use in peptide synthesis.
| Property | Value |
| CAS Number | 27019-47-2 |
| Molecular Formula | C₁₀H₁₃NO₂ · C₇H₈O₃S |
| Molecular Weight | 351.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | ≥98% (typically determined by HPLC) |
| Solubility | Soluble in organic solvents such as DMF and DCM |
Applications in Bioactive Peptide Synthesis
This compound serves as a key starting material for the synthesis of various bioactive peptides. The benzyl ester provides protection for the carboxylic acid group, while the p-toluenesulfonate salt facilitates handling and improves the compound's stability. This building block is particularly useful in Boc (tert-butyloxycarbonyl) chemistry for SPPS and in classical solution-phase synthesis.
A prominent example of a bioactive peptide synthesized using a beta-alanine building block is Carnosine (β-alanyl-L-histidine) . Carnosine is found in high concentrations in muscle and brain tissues and exhibits potent antioxidant, anti-glycation, and pH-buffering capabilities.[1]
Experimental Protocols
The following are representative protocols for the synthesis of Carnosine using this compound. These protocols are for illustrative purposes and may require optimization based on the specific laboratory conditions and desired scale.
Protocol 1: Solution-Phase Synthesis of N-Boc-β-alanyl-L-histidine Methyl Ester
This protocol outlines the coupling of Boc-protected L-histidine with this compound in solution.
Materials:
-
Boc-L-His(Trt)-OH (Nα-tert-butyloxycarbonyl-Nτ-trityl-L-histidine)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (1.2 equivalents) to the solution and stir for 15 minutes at room temperature to neutralize the p-toluenesulfonic acid and generate the free amine.
-
-
Activation of Boc-L-His(Trt)-OH:
-
In a separate flask, dissolve Boc-L-His(Trt)-OH (1.0 equivalent) and HBTU (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Slowly add the activated Boc-L-His(Trt)-OH solution to the neutralized beta-Alanine Benzyl Ester solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptide.
-
Quantitative Data for Solution-Phase Synthesis of a Model Dipeptide:
| Parameter | Typical Value | Method of Determination |
| Coupling Time | 4 - 6 hours | TLC |
| Crude Yield | 85 - 95% | Gravimetric |
| Purity after Chromatography | >95% | HPLC |
Protocol 2: Solid-Phase Synthesis of a β-Alanine Containing Peptide (Boc Chemistry)
This protocol describes the incorporation of beta-alanine as the first amino acid onto a solid support using this compound.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., anisole, thioanisole)
Procedure:
-
Preparation of the Cesium Salt of Boc-β-Alanine:
-
While the tosylate salt can be used, conversion to the Boc-protected form and then to a cesium salt is a common strategy for attaching the first amino acid to Merrifield resin. For the purpose of this protocol using the specified starting material, a neutralization and in-situ Boc protection would be required before cesium salt formation, or direct attachment methods can be employed. A more direct approach involves using Boc-β-alanine directly.
-
-
Attachment of the First Amino Acid (Boc-β-Alanine) to Merrifield Resin:
-
Swell the Merrifield resin in DMF for 1 hour.
-
In a separate flask, prepare the cesium salt of Boc-β-alanine by reacting Boc-β-alanine with cesium carbonate in a mixture of water and methanol, followed by evaporation to dryness.
-
Add the dried Boc-β-alanine cesium salt (2-3 equivalents relative to the resin substitution) to the swollen resin in DMF.
-
Heat the mixture at 50°C with agitation for 12-24 hours.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM. Dry the resin under vacuum.
-
-
Peptide Chain Elongation (Example: Addition of Histidine):
-
Deprotection: Swell the Boc-β-Ala-resin in DCM. Treat the resin with a solution of 20% piperidine in DMF (for Fmoc chemistry) or 50% TFA in DCM (for Boc chemistry) to remove the Boc group. Wash the resin thoroughly.
-
Coupling: Swell the deprotected resin in DMF. In a separate vial, activate the next Boc-protected amino acid (e.g., Boc-His(Trt)-OH) with a coupling reagent like HBTU and a base like DIPEA. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash and dry the peptide-resin.
-
Treat the peptide-resin with a cleavage cocktail, typically containing a strong acid like anhydrous HF or TFMSA and scavengers, to cleave the peptide from the resin and remove side-chain protecting groups.
-
Quantitative Data for Solid-Phase Peptide Synthesis:
| Parameter | Typical Value | Method of Determination |
| Resin Loading Efficiency | 0.4 - 0.8 mmol/g | Picric Acid Titration / Gravimetric |
| Coupling Efficiency per Cycle | >99% | Kaiser Test (Ninhydrin Test) |
| Crude Peptide Yield | 15 - 40% | Gravimetric / UV-Vis Spectroscopy |
| Final Purity after HPLC | >98% | RP-HPLC |
Signaling Pathways and Mechanisms of Action
Bioactive peptides synthesized using beta-alanine often exert their effects through specific signaling pathways. Carnosine, for example, is a potent antioxidant that acts through multiple mechanisms.
Antioxidant Mechanism of Carnosine
Carnosine's antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), chelate pro-oxidant metals, and inhibit lipid peroxidation.
Caption: Antioxidant mechanisms of Carnosine.
Experimental Workflow for Solution-Phase Peptide Synthesis
The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using this compound.
Caption: Workflow for solution-phase dipeptide synthesis.
Conclusion
This compound is a highly effective and versatile building block for the incorporation of beta-alanine into bioactive peptides. Its use in both solution-phase and solid-phase synthesis allows for the efficient construction of peptide chains with enhanced stability and biological activity. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel peptide-based therapeutics. Careful selection of synthetic strategy and purification methods is crucial for obtaining high-purity bioactive peptides.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Amino Acid Benzyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amino acid benzyl esters is a fundamental process in peptide chemistry and drug development, providing crucial intermediates for the synthesis of complex peptides and other pharmaceutical compounds. Traditional methods for this esterification often involve prolonged reaction times, high temperatures, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significantly reduced reaction times, increased yields, and improved purity of the final products.[1][2] This energy-efficient method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to a dramatic acceleration of the esterification process.[2] These application notes provide detailed protocols and quantitative data for the microwave-assisted synthesis of various amino acid benzyl esters.
Advantages of Microwave-Assisted Synthesis
The application of microwave technology to the synthesis of amino acid benzyl esters offers several key advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave irradiation can reduce reaction times from hours to minutes, and in some cases, even seconds.[1][3]
-
High Yields: The efficient and uniform heating often leads to higher isolated yields of the desired product.[1][3]
-
Solvent-Free Conditions: Many microwave-assisted esterifications can be performed without a solvent, reducing environmental impact and simplifying product purification.[2][4]
-
Improved Purity: The rapid heating and shorter reaction times can minimize the formation of byproducts.[2]
Data Presentation
The following table summarizes the results obtained for the microwave-assisted synthesis of various amino acid benzyl esters using p-toluenesulfonic acid (p-TsOH) as a catalyst.
| Amino Acid | Product | Catalyst | Reaction Time (seconds) | Yield (%) | Reference |
| L-Alanine | H-Ala-OBn·TsOH | p-TsOH | 40-60 | 95 | [3] |
| L-Valine | H-Val-OBn·TsOH | p-TsOH | 40-60 | 96 | [3] |
| L-Leucine | H-Leu-OBn·TsOH | p-TsOH | 40-60 | 97 | [3] |
| L-Isoleucine | H-Ile-OBn·TsOH | p-TsOH | 40-60 | 95 | [3] |
| L-Phenylalanine | H-Phe-OBn·TsOH | p-TsOH | 40-60 | 96 | [3] |
| L-Proline | H-Pro-OBn·TsOH | p-TsOH | 40-60 | 92 | [3] |
| L-Serine | H-Ser-OBn·TsOH | p-TsOH | 40-60 | 94 | [3] |
| L-Tyrosine | H-Tyr-OBn·TsOH | p-TsOH | 40-60 | 93 | [3] |
| L-Tryptophan | H-Trp-OBn·TsOH | p-TsOH | 40-60 | 92 | [3] |
*OBn = benzyl ester, TsOH = p-toluenesulfonic acid
Experimental Workflow
The general workflow for the microwave-assisted synthesis of amino acid benzyl esters is depicted in the following diagram.
Caption: General workflow for microwave-assisted synthesis of amino acid benzyl esters.
Experimental Protocols
Protocol 1: Rapid Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salts
This protocol is adapted from the work of Vasanthakumar, et al., for the rapid synthesis of various amino acid benzyl ester p-toluenesulfonate salts.[3]
Materials:
-
Amino Acid (1 mmol)
-
Benzyl Alcohol (10 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1 mmol)
-
Dry diethyl ether
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
Procedure:
-
In a microwave-safe reaction vessel, combine the amino acid (1 mmol), benzyl alcohol (10 mmol), and p-toluenesulfonic acid monohydrate (1.1 mmol).
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture for 40-60 seconds at a power level sufficient to induce rapid heating (e.g., 100-300 W, this may need to be optimized for the specific instrument). Monitor the reaction progress by TLC (n-butanol:acetic acid:water, 4:1:1).
-
After completion of the reaction, cool the vessel to room temperature.
-
Add dry diethyl ether to the resulting mixture to induce precipitation of the product.
-
Collect the crystalline solid by filtration.
-
Wash the solid with dry diethyl ether and dry under vacuum to obtain the pure amino acid benzyl ester p-toluenesulfonate salt.
Protocol 2: Solvent-Free Synthesis of Amino Acid Benzyl Esters
This protocol is based on the method described by Martínez-Palou, et al., for a solvent-free, one-pot synthesis.[2]
Materials:
-
Amino Acid (2.5 mmol)
-
Benzyl Alcohol (5 mmol)
-
Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (p-TsOH) (6 mmol)
-
Ethanol
-
Diethyl ether
-
Microwave reactor equipped with a reflux condenser and magnetic stirring
Procedure:
-
In a microwave reactor vessel equipped with a reflux condenser, add benzyl alcohol (5 mmol) and heat for 30 seconds at 70 °C with magnetic stirring under microwave irradiation (70 W) to homogenize.
-
Add the corresponding amino acid (2.5 mmol) and the catalyst (MsOH or p-TsOH, 6 mmol) to the vessel.
-
Irradiate the mixture for 20 minutes at 70 W with simultaneous air cooling.[2]
-
Upon completion, dilute the reaction mixture with hot ethanol (10 mL) and then add diethyl ether (20 mL).
-
Allow the mixture to stand overnight at 5 °C to facilitate complete precipitation.[2]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of amino acid benzyl esters, providing a rapid, efficient, and often more environmentally friendly alternative to traditional methods. The protocols outlined in these application notes offer robust starting points for researchers in peptide synthesis and drug discovery, enabling the high-yield production of these valuable intermediates. The provided data demonstrates the broad applicability of this technique to a variety of amino acids. Further optimization of reaction conditions, such as microwave power and reaction time, may be beneficial for specific substrates and equipment.
References
Application Notes and Protocols for Boc/Bzl Strategy in Peptide Synthesis Using beta-Alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy is a cornerstone of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). This methodology utilizes the acid-labile Boc group for the temporary protection of the N-terminus and more acid-stable benzyl-based protecting groups for the C-terminus and amino acid side chains.[1] The use of pre-prepared building blocks such as Boc-protected amino acid benzyl esters is common in solution-phase synthesis and for the esterification to resins in solid-phase methods.
This document provides detailed application notes and protocols for the use of Boc-β-Alanine-OBzl (Boc-beta-Alanine Benzyl Ester) in peptide synthesis. While many protocols are established for α-amino acids, the application to β-amino acids such as β-alanine is of growing interest for the synthesis of peptidomimetics with unique structural and functional properties. The protocols detailed herein are adapted from established methods for L-alanine and provide a robust starting point for researchers.
Core Principles of the Boc/Bzl Strategy
The Boc/Bzl strategy is considered "quasi-orthogonal" as both protecting groups are removed under acidic conditions, but with significantly different acid strengths.[2] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while benzyl groups require strong acids such as hydrofluoric acid (HF) for cleavage.[2] This differential lability allows for the selective deprotection of the N-terminus at each cycle of peptide elongation without premature cleavage of the C-terminal benzyl ester or side-chain protecting groups.[2]
Synthesis of Boc-β-Alanine-OBzl
The synthesis of Boc-β-Alanine-OBzl can be achieved via two primary routes, analogous to the synthesis of the L-alanine derivative.[1][3]
Route 1: Esterification followed by N-Boc Protection
-
Esterification of β-Alanine: β-Alanine is reacted with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.[1]
-
N-Boc Protection: The resulting β-Alanine benzyl ester is then protected with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1]
Route 2: N-Boc Protection followed by Esterification
-
N-Boc Protection of β-Alanine: β-Alanine is first protected with (Boc)₂O to yield Boc-β-Alanine.[3]
-
Esterification: Boc-β-Alanine is then esterified using benzyl bromide in the presence of a base such as cesium carbonate.[3]
Experimental Protocol: Synthesis of Boc-β-Alanine-OBzl (Route 2)
This protocol is adapted from the synthesis of Boc-L-Alanine-OBzl.[3]
Step 1: N-Boc Protection of β-Alanine
-
Suspend β-Alanine (1.0 eq) in a mixture of water and a suitable organic solvent like tetrahydrofuran (THF).
-
Cool the suspension to 0°C and add sodium hydroxide (1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq).
-
Stir the resulting solution at room temperature for 17 hours.
-
Perform an aqueous work-up, acidifying the aqueous layer to pH 2-3 with 1M HCl at 0°C.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Boc-β-Alanine.
Step 2: Benzyl Esterification of Boc-β-Alanine
-
Dissolve Boc-β-Alanine (1 equivalent) in dry N,N-Dimethylformamide (DMF).
-
Add cesium carbonate (1.5 equivalents).
-
Add benzyl bromide (1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford Boc-β-Alanine-OBzl.
Quantitative Data for Synthesis (Representative)
The following table summarizes representative yields for the synthesis of the analogous Boc-L-Alanine-OBzl, which can be used as an estimate for the β-alanine derivative.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | N-Boc Protection | (Boc)₂O, NaOH | Water/THF | 0 to RT | 17 h | >95% |
| 2 | Benzyl Esterification | BnBr, Cs₂CO₃ | DMF | RT | 24 h | 85-95% |
Solution-Phase Peptide Synthesis (SPPS) using Boc-β-Alanine-OBzl
In solution-phase synthesis, each coupling and deprotection step is performed in solution, followed by purification of the intermediate peptide.
Experimental Protocol: Dipeptide Synthesis (Boc-Ala-β-Ala-OBzl)
This protocol describes the coupling of Boc-L-Alanine with β-Alanine benzyl ester.
-
Deprotection of Boc-β-Alanine-OBzl:
-
Dissolve Boc-β-Alanine-OBzl in a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Stir at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the TFA salt of β-Alanine-OBzl.
-
Isolate the salt by filtration.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and a coupling additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent (e.g., DCM or DMF).
-
Cool the solution to 0°C.
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
In another flask, dissolve the β-Alanine-OBzl TFA salt (1.0 eq) in the same solvent and neutralize with a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) (1.1 eq).
-
Add the neutralized amine solution to the activated Boc-L-Alanine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude dipeptide by column chromatography.
-
Quantitative Data for Solution-Phase Coupling (Representative)
| Coupling Reagent | Additive | Typical Reaction Time | Reported Yield Range |
| DCC | HOBt | 12-24 hours | 70-90% |
| EDC | HOBt | 12-24 hours | 60-85% |
| HATU | - | 2-4 hours | >90% |
Solid-Phase Peptide Synthesis (SPPS) using Boc-β-Alanine
In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and subsequent amino acids are added in a stepwise manner.
Experimental Protocol: Standard Boc-SPPS Cycle
1. Resin Preparation and First Amino Acid Attachment (Loading)
-
Swell Merrifield resin (chloromethylated polystyrene) in DCM for 30 minutes.[4]
-
Prepare the cesium salt of Boc-β-Alanine by reacting it with cesium carbonate.[4]
-
Add the Boc-β-Alanine cesium salt (1.2 equivalents relative to resin's chlorine substitution) to the swollen resin in DMF.[4]
-
Heat the mixture at 50°C overnight with gentle agitation.[4]
-
Wash the resin sequentially with DMF, DMF/water, DMF, and DCM, then dry under vacuum.[4]
2. N-α-Boc Deprotection
-
Swell the peptide-resin in DCM for 15-30 minutes.[4]
-
Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes at room temperature.[4]
-
Drain the TFA solution and wash the resin thoroughly with DCM.[4]
3. Neutralization
-
Wash the resin with a solution of 10% DIEA in DCM (2 times, 5-10 minutes each).[4]
-
Wash the resin with DCM to remove excess base.[4]
4. Amino Acid Coupling (DCC/HOBt Method)
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[4]
-
Add the dissolved amino acid/HOBt solution to the neutralized resin.
-
Add DCC (3 equivalents) dissolved in DCM to the reaction vessel.[4]
-
Agitate the reaction mixture for 2-4 hours at room temperature.[4]
-
Monitor the reaction completion using the Kaiser test.[4]
-
Wash the resin with DMF and DCM.
5. Final Cleavage and Deprotection
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole.
-
Cool the reaction vessel to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Extract the crude peptide and purify by HPLC.
Quantitative Data for SPPS Cycle (Representative)
| Step | Reagents | Time | Expected Efficiency |
| Boc Deprotection | 50% TFA in DCM | 20-30 min | >99% |
| Neutralization | 10% DIEA in DCM | 2 x 5-10 min | >99% |
| Coupling | DCC/HOBt | 2-4 hours | 98-100% |
| Final Cleavage | Anhydrous HF | 1-2 hours | 70-95% |
Visualizations
Boc/Bzl Protection Strategy
Caption: Boc and Bzl protection of an amino acid.
Experimental Workflow for Solution-Phase Dipeptide Synthesis
Caption: Workflow for solution-phase dipeptide synthesis.
Logical Relationships in a Boc-SPPS Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
References
Application Note: Efficient Immobilization of β-Alanine onto Merrifield Resin
Abstract
This application note provides detailed protocols for the attachment of N-Boc-β-alanine to Merrifield resin, a foundational step in solid-phase peptide synthesis (SPPS) for incorporating this non-canonical amino acid. The resulting benzyl ester linkage is achieved through established methodologies, primarily the Cesium Salt Method and the Potassium Fluoride Method. This document outlines the principles, reagents, experimental procedures, and expected outcomes for researchers in peptide chemistry, drug discovery, and materials science.
Introduction
Merrifield resin, a chloromethylated polystyrene-divinylbenzene support, is a cornerstone of solid-phase peptide synthesis.[1][2][3] The covalent attachment of the first amino acid to this solid support is a critical step that dictates the overall success and purity of the synthesized peptide. β-Alanine, a naturally occurring beta-amino acid, is a valuable building block for constructing peptidomimetics and other modified peptides with unique structural and functional properties. This document details the chemical strategies for immobilizing an N-protected β-alanine onto Merrifield resin, forming a stable benzyl ester bond that can withstand subsequent synthesis steps.
Chemical Principle
The attachment of an N-Boc-protected β-alanine to Merrifield resin proceeds via a nucleophilic substitution reaction (SN2). The carboxylate of the amino acid acts as the nucleophile, displacing the chloride on the benzylic carbon of the resin. To facilitate this, the carboxylic acid is deprotonated using a suitable base to form a more potent nucleophile. The two primary methods employ cesium carbonate or potassium fluoride for this purpose.
Data Presentation
The following table summarizes the key quantitative parameters for the two primary methods of attaching N-Boc-β-alanine to Merrifield resin.
| Parameter | Cesium Salt Method | Potassium Fluoride Method |
| N-Boc-β-alanine | 1.0 - 1.2 equivalents | 1.5 equivalents |
| Base | Cesium Carbonate (Cs₂CO₃) | Potassium Fluoride (KF) |
| Base Equivalents | Titrate to pH 7.0 | 3.0 equivalents |
| Solvent | DMF | DMF |
| Reaction Temperature | 50°C | 50°C |
| Reaction Time | 24 - 48 hours | 24 hours |
| Catalyst (Optional) | Potassium Iodide (KI) (0.1 eq.) | Not Applicable |
Experimental Protocols
Materials and Reagents
-
Merrifield resin (1% DVB, 100-200 mesh, typical substitution: 0.5-1.5 mmol/g)
-
N-Boc-β-alanine
-
Cesium Carbonate (Cs₂CO₃)
-
Potassium Fluoride (KF), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Dioxane
-
Deionized Water
-
Solid-phase synthesis vessel
-
Shaker or orbital incubator
Protocol 1: Cesium Salt Method
This is the most common and often highest-yielding method for attaching the first amino acid to Merrifield resin.[1][2][4][5]
1. Preparation of the N-Boc-β-alanine Cesium Salt:
-
Dissolve N-Boc-β-alanine (1.2 equivalents relative to the resin's chlorine substitution) in ethanol (e.g., 2-5 mL/mmol).[4]
-
Add a small amount of water (e.g., 0.5 mL/mmol) to the solution.[1][4]
-
Titrate the solution to a pH of 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).[1][4][5]
-
Remove the solvent by evaporation under reduced pressure.
-
To ensure complete removal of water, co-evaporate the resulting cesium salt twice with dioxane or DMF.[1][4][5] The salt must be completely dry for optimal results.[1][2]
2. Resin Swelling and Esterification:
-
Swell the Merrifield resin (1.0 equivalent) in DCM for at least 30 minutes in a reaction vessel.[4]
-
Drain the DCM and wash the resin thoroughly with DMF (3 times).[4]
-
Dissolve the dried N-Boc-β-alanine cesium salt in DMF (e.g., 6-8 mL per gram of resin) and add it to the swollen resin.[1][2]
-
Optionally, add a catalytic amount of potassium iodide (KI) (0.1 equivalents).[4][5]
-
Heat the reaction mixture to 50°C and agitate gently for 24-48 hours.[1][2][6]
3. Washing and Drying:
-
Allow the resin to cool to room temperature.
-
Filter the resin and wash it sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), DCM (3 times), and finally methanol (3 times).[1][2][4]
-
Dry the resin under high vacuum to a constant weight.
Protocol 2: Potassium Fluoride Method
An alternative method that avoids the preparation of the cesium salt.[1][2][7]
1. Reaction Setup:
-
Place the Merrifield resin (1.0 equivalent) in a reaction vessel.
-
In a separate flask, dissolve N-Boc-β-alanine (1.5 equivalents based on the resin's chlorine substitution) in DMF (e.g., 6 mL/g of resin).[1][2][7]
-
Add the dissolved N-Boc-β-alanine to the reaction vessel containing the resin.
-
Add anhydrous potassium fluoride (3.0 equivalents based on the resin's chlorine substitution).[1][2][7]
2. Esterification:
-
Seal the reaction vessel and place it on a shaker.
3. Washing and Drying:
-
Filter the resin.
-
Wash the resin thoroughly with DMF, then 50% (v/v) aqueous DMF, followed by 50% (v/v) aqueous methanol, and finally methanol.[1][2][7]
-
Dry the resin in vacuo to a constant weight.
Mandatory Visualizations
Caption: Workflow for the Cesium Salt Method.
Caption: Chemical attachment of β-alanine to Merrifield resin.
References
Application of β-Alanine Benzyl Ester in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Alanine benzyl ester is a versatile building block in organic synthesis, particularly valued in the preparation of peptidomimetics and other biologically active molecules. Its structure provides a stable protecting group for the carboxylic acid functionality, allowing for selective modifications at the amino group. This application note details the use of β-alanine benzyl ester and its derivatives in the synthesis of enzyme inhibitors, with a specific focus on glycoprotein IIb/IIIa antagonists and general solid-phase peptide synthesis of inhibitory peptides.
Application in the Synthesis of Glycoprotein IIb/IIIa Antagonists
Glycoprotein IIb/IIIa is a receptor on the surface of platelets that plays a crucial role in platelet aggregation. Inhibitors of this receptor are potent anti-thrombotic agents. β-Alanine derivatives are integral to the synthesis of certain classes of these inhibitors.
Synthetic Workflow for a Glycoprotein IIb/IIIa Antagonist Precursor
The following diagram illustrates a synthetic route where a β-alanine derivative is a key intermediate in the production of a glycoprotein IIb/IIIa antagonist.
Quantitative Data: Inhibition of Platelet Aggregation
The synthesized condensed heterocyclic derivatives incorporating a β-alanine moiety have demonstrated significant in vitro activity against adenosine diphosphate (ADP)-induced human platelet aggregation.[1]
| Compound Reference | Target | IC50 (µM) |
| 17e | Glycoprotein IIb/IIIa | 0.018 |
| 17f | Glycoprotein IIb/IIIa | 0.006 |
Experimental Protocol: Synthesis of 2(S)-benzyloxycarbonylamino-β-alanine benzyl ester hydrochloride
This protocol is based on a procedure for preparing β-alanine benzyl ester derivatives, which are key intermediates.[2]
Materials:
-
2(S)-benzyloxycarbonylamino-β-alanine
-
p-toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Toluene
-
Isopropyl ether
-
Reaction flask with Dean-Stark apparatus
-
Rotary evaporator
Procedure:
-
A mixture of 2(S)-benzyloxycarbonylamino-β-alanine (3.0 g) and p-toluenesulfonic acid monohydrate (2.88 g) in benzyl alcohol (15 ml) is heated to 120°C in a flask fitted with a Dean-Stark apparatus.
-
After the solids dissolve, toluene (90 ml) is added, and the mixture is refluxed for 3.5 hours, collecting the water that is formed.
-
The reaction mixture is then cooled to room temperature and concentrated in vacuo using a rotary evaporator.
-
The resulting solid is washed with isopropyl ether and dried in vacuo to yield 2(S)-benzyloxycarbonylamino-β-alanine benzyl ester hydrochloride (yield: 2.75 g).
General Application in Solid-Phase Peptide Synthesis (SPPS) of Enzyme Inhibitors
β-Alanine benzyl ester, often with N-terminal protection (e.g., Boc), is a valuable building block in the solid-phase synthesis of peptides, some of which are designed as enzyme inhibitors.[3] The benzyl ester group can serve as a stable linkage to the resin.
Experimental Workflow for Boc-SPPS
The following diagram outlines the key steps in a typical Boc-SPPS cycle for synthesizing a peptide-based enzyme inhibitor.
Experimental Protocol: Standard Boc-SPPS Cycle
This protocol outlines the manual synthesis of a generic peptide on a Merrifield resin, which can be adapted for the synthesis of peptide-based enzyme inhibitors.[3]
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including Boc-β-alanine if desired in the sequence)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell 1 gram of Merrifield resin in DCM for 1 hour in a reaction vessel. The first amino acid (e.g., Boc-β-alanine) is attached via esterification.
-
N-α-Boc Deprotection:
-
Wash the peptide-resin with DCM.
-
Add a solution of 25-50% TFA in DCM (v/v). Agitate for 1 minute, drain, and add a fresh solution of 25-50% TFA in DCM.
-
Agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with 5-10% DIEA in DCM (v/v) for 2 x 2-minute intervals to neutralize the N-terminal ammonium trifluoroacetate salt.
-
Wash again with DCM to remove excess base.
-
-
Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIEA (5-6 equivalents) to the activation mixture and let it react for 1-2 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads. A positive test (blue color) indicates incomplete coupling, and the coupling step should be repeated.
-
Once the Kaiser test is negative, wash the peptide-resin thoroughly with DMF and DCM.
-
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF). This step requires specialized equipment and safety precautions.
Mechanism of Action: Glycoprotein IIb/IIIa Inhibition
The synthesized antagonists prevent platelet aggregation by blocking the binding of fibrinogen to the glycoprotein IIb/IIIa receptor.
References
Troubleshooting & Optimization
Technical Support Center: Peptide Coupling with β-Alanine Benzyl Ester p-Toluenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encountered during peptide coupling reactions involving β-Alanine Benzyl Ester p-Toluenesulfonate.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems encountered during the coupling of β-Alanine Benzyl Ester p-Toluenesulfonate.
Issue: Low Coupling Yield
A low yield of the desired peptide is one of the most frequent challenges in peptide synthesis. The underlying cause can often be traced back to several factors related to the reactants, reaction conditions, or side reactions.
Initial Assessment:
Before delving into extensive troubleshooting, it is crucial to confirm the quality of the starting materials and the accuracy of your experimental setup.
-
Reagent Quality: Ensure that the β-Alanine Benzyl Ester p-Toluenesulfonate, the N-protected amino acid, coupling reagents, and solvents are of high purity and anhydrous, as moisture can significantly impede the reaction.[1]
-
Stoichiometry: Verify the accurate measurement and stoichiometry of all reactants.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low peptide coupling yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yield with β-Alanine Benzyl Ester p-Toluenesulfonate?
Low coupling yields with β-alanine derivatives can arise from several factors:
-
Steric Hindrance: While β-alanine itself is not highly sterically hindered, the growing peptide chain can create a sterically demanding environment, slowing down the reaction.[2]
-
Incomplete Activation: The carboxylic acid of the incoming N-protected amino acid may not be fully activated, leading to an incomplete reaction.[2]
-
Suboptimal Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may not be sufficiently reactive for challenging couplings.[1]
-
Poor Solubility: The reactants or the growing peptide chain may have poor solubility in the chosen solvent, leading to aggregation and reduced reactivity.[3]
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target peptide.[1]
Q2: Which coupling reagents are most effective for coupling with β-Alanine Benzyl Ester?
For improved yields, especially in difficult couplings, consider using more potent coupling reagents.
| Coupling Reagent Class | Examples | Key Advantages |
| Carbodiimides | DCC, EDC | Cost-effective; EDC's urea byproduct is water-soluble, simplifying work-up.[1] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High efficiency, fast reaction rates, and reduced side reactions. HATU is particularly effective for hindered couplings.[1][2] |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency and low racemization.[1] |
Q3: How can I minimize side reactions during the coupling step?
Several strategies can help minimize common side reactions:
-
Racemization: This can be a significant issue, leading to diastereomeric impurities. To minimize racemization:
-
Use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) with carbodiimide reagents.[4]
-
Employ coupling reagents known for low racemization, such as HATU or PyBOP.[1]
-
Maintain low temperatures (0 °C) during activation and coupling.[4]
-
Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[5]
-
-
Diketopiperazine Formation: This is more prevalent at the dipeptide stage, especially in solid-phase synthesis.[1] It can be minimized by using specific resins or by coupling pre-formed dipeptides.[6]
Q4: What are the optimal reaction conditions for coupling with β-Alanine Benzyl Ester?
-
Solvent: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. DMF is often preferred for its excellent solvating properties, which can help prevent aggregation.[1][3]
-
Temperature: Reactions are typically started at 0 °C to minimize side reactions like racemization and then allowed to warm to room temperature.[4][7] For difficult couplings, a slight increase in temperature may be necessary, but this should be done cautiously.[6]
-
Reaction Time: Reaction times can range from a few hours to overnight.[7] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal time. For sluggish reactions, extending the reaction time or performing a "double coupling" (adding a fresh portion of reagents) can improve the yield.[1]
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling with β-Alanine Benzyl Ester p-Toluenesulfonate using HATU
This protocol describes a general method for the solution-phase coupling of an N-Boc-protected amino acid to β-Alanine Benzyl Ester p-Toluenesulfonate using HATU.
Materials:
-
N-Boc-Amino Acid (1.0 equiv)
-
β-Alanine Benzyl Ester p-Toluenesulfonate (1.0 equiv)
-
HATU (1.05 equiv)[2]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-Amino Acid and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 2-5 minutes to pre-activate the carboxylic acid.[1]
-
In a separate flask, dissolve β-Alanine Benzyl Ester p-Toluenesulfonate in a minimal amount of anhydrous DMF and add DIPEA to neutralize the salt.
-
Add the neutralized β-Alanine Benzyl Ester solution to the pre-activated amino acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Caption: Experimental workflow for peptide coupling using HATU.
Protocol 2: Coupling using EDC/HOBt
This protocol provides an alternative using the more economical EDC/HOBt coupling reagents.
Materials:
-
N-Boc-Amino Acid (1.0 equiv)
-
β-Alanine Benzyl Ester p-Toluenesulfonate (1.0 equiv)
-
EDC·HCl (1.2 equiv)[1]
-
HOBt (1.2 equiv)[1]
-
DIPEA (2.0 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-Amino Acid, HOBt, and β-Alanine Benzyl Ester p-Toluenesulfonate in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA to the stirred solution.
-
Slowly add EDC·HCl to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.[1]
-
Work-up:
-
If using DCM, filter to remove the DCU byproduct. If using DMF, the urea byproduct is water-soluble.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
The following table summarizes representative yields for dipeptide synthesis involving alanine derivatives under different coupling conditions. Actual yields may vary depending on the specific amino acid sequence, scale, and experimental conditions.
| N-Protected Amino Acid | Coupling Partner | Coupling Reagents | Solvent | Yield (%) |
| Boc-Ala-OH | H-Ala-OBzl·TosOH | DCC/HONSu | DCM | ~80%[8] |
| Boc-Ala-OH | N-Me-Ala-OH·HCl | HATU/DIPEA | DCM | High (not specified)[2] |
| Z-Phe-Val-OH | H-Pro-NH₂ | DIC/HOBt | - | Low racemization[4] |
| Z-Phe-Val-OH | H-Pro-NH₂ | DIC/OxymaPure | - | Low racemization[4] |
Note: For β-alanine, which is less sterically hindered than some α-amino acids, yields are generally expected to be good with potent coupling reagents. However, for longer peptides, aggregation can become a significant factor affecting yield.[3]
References
Technical Support Center: β-Alanine Benzyl Ester p-Toluenesulfonate in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of β-Alanine Benzyl Ester p-Toluenesulfonate in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the components of β-Alanine Benzyl Ester p-Toluenesulfonate and their roles in peptide synthesis?
A1: This compound is a salt used as a building block in peptide synthesis. Its three components each have a specific function:
-
β-Alanine: A naturally occurring beta-amino acid. Its incorporation can alter the peptide's conformational properties and increase its stability against enzymatic degradation.
-
Benzyl (Bzl) Ester: A protecting group for the carboxylic acid functionality of β-alanine. It is stable under the mildly acidic conditions used for Boc deprotection but can be removed with strong acids like hydrogen fluoride (HF) during the final cleavage step.
-
p-Toluenesulfonate (Tosylate/TosOH): A non-nucleophilic acid that forms a salt with the free amino group of the β-alanine benzyl ester. This improves the compound's stability and handling properties, making it a crystalline solid. The salt must be neutralized before the amino group can participate in peptide bond formation.
Q2: What are the primary side reactions associated with using β-Alanine Benzyl Ester p-Toluenesulfonate?
A2: The main side reactions to be aware of are:
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization that can occur at the dipeptide stage, leading to chain termination and cleavage from the resin. This is a common issue in peptide synthesis, particularly with flexible N-terminal residues.
-
Premature Cleavage of the Benzyl Ester: While generally stable, the benzyl ester can be partially cleaved by repeated or prolonged exposure to the acidic conditions used for N-α-Boc group removal (e.g., Trifluoroacetic Acid - TFA), resulting in a lower overall yield.
-
Incomplete Coupling: Failure to completely neutralize the p-toluenesulfonate salt or suboptimal activation can lead to low or no coupling of the β-alanine residue to the growing peptide chain.
Q3: Why is the p-toluenesulfonate salt used, and how does it impact the coupling reaction?
A3: The p-toluenesulfonate salt is used to convert the typically oily or low-melting free amine of the amino acid ester into a stable, crystalline solid that is easier to handle, weigh, and store. However, for the coupling reaction to occur, the amino group must be in its free, nucleophilic form. Therefore, the p-toluenesulfonate salt must be neutralized in situ using a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), just before the coupling step. Failure to do so will prevent the reaction from proceeding.
Q4: Is β-alanine more prone to specific side reactions compared to α-amino acids?
A4: The primary difference is structural. The increased flexibility of the β-alanine backbone, due to an extra methylene group, can influence the rate of intramolecular cyclization reactions like diketopiperazine formation. While sequences like Pro-Gly are well-known to be highly prone to DKP formation, the flexibility of a β-alanine at the N-terminus can also facilitate this side reaction.
Troubleshooting Guides
Problem 1: Low or No Coupling Yield of β-Alanine
You perform a coupling reaction with β-Alanine Benzyl Ester p-Toluenesulfonate and a subsequent test (e.g., Kaiser test) indicates a high presence of unreacted free amines on the resin.
-
Possible Cause A: Incomplete Neutralization of the p-Toluenesulfonate Salt
-
Explanation: The amino group of the β-alanine derivative is protonated by the p-toluenesulfonic acid, rendering it non-nucleophilic. If an insufficient amount of base is added, or if the neutralization time is too short, the amino group will not be available to react with the activated carboxyl group on the peptide-resin.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is added to the amino acid solution prior to activation and coupling. It is common practice to use a slight excess of base. Allow the neutralization to proceed for several minutes before adding the coupling reagents. Refer to Protocol 1 for a detailed procedure.
-
-
Possible Cause B: Inefficient Activation or Coupling
-
Explanation: While β-alanine is not exceptionally sterically hindered, difficult sequences or aggregation of the growing peptide chain can reduce coupling efficiency. Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive in all cases.
-
Solution: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU, HBTU, or COMU are highly effective for most couplings. Phosphonium salts such as PyBOP are also excellent alternatives.
-
-
Possible Cause C: Steric Hindrance or Secondary Structure
-
Explanation: The growing peptide chain on the solid support may adopt a secondary structure or aggregate, making the N-terminal amine inaccessible.
-
Solution:
-
Change Solvents: Switch from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts.
-
Increase Temperature: For difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 40-50°C) can improve efficiency, but this should be done with caution as it can increase the risk of racemization for α-amino acids.
-
Microwave Synthesis: Utilize a microwave peptide synthesizer to enhance reaction kinetics and break up secondary structures.
-
-
Problem 2: Identification of a Truncated Dipeptide in the Final Product
After cleavage and purification, you identify a significant impurity corresponding to the mass of a diketopiperazine, and your overall yield of the target peptide is low.
-
Possible Cause: Diketopiperazine (DKP) Formation
-
Explanation: After the coupling of the second amino acid, the deprotected N-terminal β-alanine can attack the ester linkage of the second residue, forming a stable six-membered ring (a diketopiperazine). This reaction cleaves the dipeptide from the resin, terminating the synthesis of that chain. This is particularly prevalent when the second amino acid is proline, but can occur with other residues, especially when catalyzed by the bases used for deprotection or neutralization.
-
Solution:
-
Use 2-Chlorotrityl Chloride Resin: For sequences where DKP formation is a high risk, starting the synthesis on a sterically hindered resin like 2-chlorotrityl chloride can physically inhibit the back-biting cyclization reaction.
-
Couple a Dipeptide: Instead of coupling the first two amino acids sequentially, synthesize the dipeptide (e.g., Boc-Xaa-β-Ala-OH) in solution phase and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin stage.
-
Modify Deprotection/Coupling Conditions: Use a protocol that combines the deprotection and coupling steps or minimizes the time the free N-terminal amine is exposed to basic conditions. Refer to Protocol 2 for mitigation strategies.
-
-
Problem 3: Gradual Decrease in Yield with Each Synthesis Cycle
You observe a small but consistent loss of peptide from the resin throughout the synthesis, leading to a lower-than-expected final yield after cleavage.
-
Possible Cause: Premature Cleavage of the Benzyl Ester Linkage
-
Explanation: The benzyl ester bond that links the C-terminus of the peptide to the resin (in a standard Merrifield resin synthesis) or protects the side chain of acidic amino acids is susceptible to acidolysis.[1] While it is significantly more stable than the N-α-Boc group, repeated and prolonged treatments with TFA during each deprotection cycle can cause a small amount of premature cleavage.[1] This "leaching" of the peptide from the resin at each step accumulates over the course of a long synthesis, reducing the final yield.
-
Solution:
-
Minimize TFA Exposure: Use the shortest possible TFA treatment time required for complete Boc deprotection (typically 15-30 minutes). Avoid unnecessarily long exposures.
-
Use a More Acid-Stable Resin Linker: If synthesizing on a benzyl-ester-linked resin, consider switching to a more acid-stable linker if premature cleavage is significant. For example, a PAM (phenylacetamidomethyl) linker is more stable to TFA than a standard Merrifield linker.
-
-
Quantitative Data Summary
The following table summarizes factors that influence the major side reactions when using β-Alanine Benzyl Ester p-Toluenesulfonate and their potential impact on the overall synthesis.
| Side Reaction | Influencing Factors | Sequence Dependence | Conditions Favoring Reaction | Expected Impact on Yield | Mitigation Strategy |
| Diketopiperazine (DKP) Formation | Resin type, base concentration, temperature, time | High. Most prevalent with Pro, Gly, or other flexible residues (like β-Ala) at the N-terminus. | Prolonged exposure to base (piperidine, DIPEA); high temperature; use of standard Wang or Merrifield resins. | High loss at the dipeptide stage, leading to low overall yield. | Use 2-chlorotrityl resin; couple a pre-formed dipeptide; minimize time between neutralization and coupling. |
| Premature Benzyl Ester Cleavage | Acid concentration, deprotection time, number of cycles | Low. Generally sequence-independent. | Repeated and/or prolonged exposure to TFA (e.g., >30 min per cycle in a long synthesis). | Gradual loss of yield over many cycles (e.g., 1-2% per cycle). | Minimize TFA deprotection time; use a more acid-stable linker (e.g., PAM resin). |
| Incomplete Coupling | Base stoichiometry, coupling reagent potency, peptide aggregation | Moderate. More likely in "difficult" or aggregating sequences. | Insufficient neutralization of the tosylate salt; use of weak coupling reagents (e.g., DCC alone). | Very low or zero yield of the desired peptide; presence of deletion sequences. | Ensure >1 eq. of base is used; switch to a potent coupling reagent (HATU, COMU); use disruptive solvents (NMP). |
Experimental Protocols
Protocol 1: Neutralization and Coupling of β-Alanine Benzyl Ester p-Toluenesulfonate (Boc-SPPS)
This protocol outlines the manual coupling of the second amino acid, β-Alanine Benzyl Ester p-Toluenesulfonate, onto a resin-bound N-α-deprotected amino acid using HATU as the coupling reagent.
-
Resin Preparation:
-
Swell the resin carrying the first deprotected amino acid (e.g., H-Gly-Merrifield Resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 1 min).
-
-
Amino Acid Solution Preparation:
-
In a separate vial, dissolve β-Alanine Benzyl Ester p-Toluenesulfonate (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
-
Neutralization:
-
Add DIPEA (6 equivalents) to the amino acid/HATU solution. The number of equivalents is high to both neutralize the p-toluenesulfonate salt and provide the basic environment for the coupling reaction.
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the drained resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless/yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), the coupling step should be repeated with a fresh solution of activated amino acid.
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Protocol 2: Minimizing Diketopiperazine (DKP) Formation
This protocol provides a strategy for coupling the third amino acid onto a dipeptidyl-resin where β-alanine is the N-terminal residue, minimizing the risk of DKP formation.
-
Resin and Reagent Preparation:
-
Swell the dipeptidyl-resin (e.g., H-βAla-Pro-Wang Resin) in DMF.
-
In a separate vial, dissolve the third N-α-protected amino acid (e.g., Boc-Leu-OH, 3 eq.) and an activating agent (e.g., HOBt, 3 eq.) in DMF.
-
-
Combined Neutralization and Coupling:
-
Cool the amino acid/HOBt solution to 0°C.
-
Add your coupling reagent (e.g., DIC, 3 eq.) to the cooled solution and allow it to pre-activate for 5 minutes.
-
Crucially, instead of pre-neutralizing the resin , add the pre-activated amino acid solution directly to the drained, salt-form of the dipeptidyl-resin (which should be the TFA salt from the previous deprotection step).
-
Immediately add DIPEA (6 eq.) to the resin slurry. The goal is for the acylation of the N-terminal amine to occur rapidly as it is neutralized, outcompeting the intramolecular cyclization.
-
-
Reaction and Monitoring:
-
Agitate the reaction at room temperature for 2-4 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin as described in Protocol 1.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate the common side reactions associated with the use of β-Alanine Benzyl Ester p-Toluenesulfonate, leading to higher yields and purities in their peptide synthesis endeavors.
References
Technical Support Center: Purification of Peptides Containing beta-Alanine Benzyl Ester by HPLC
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the purification of peptides containing β-Alanine Benzyl Ester via High-Performance Liquid Chromatography (HPLC). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of peptides containing β-Alanine Benzyl Ester.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic nature of the Benzyl ester group can promote aggregation.[1] 2. Secondary Interactions: Ionic interactions between the peptide and residual silanols on the HPLC column.[1] 3. Column Overload: Injecting too much sample for the column's capacity.[1] | 1. Modify Sample Solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMSO or acetonitrile before diluting with the initial mobile phase.[1] 2. Adjust Mobile Phase: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to minimize silanol interactions.[1] 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates and improve peak shape.[1][2] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume.[1] |
| Unexpected Peaks in Chromatogram | 1. Incomplete Deprotection: Residual protecting groups from synthesis.[1] 2. Deletion/Truncated Sequences: Common side products from solid-phase peptide synthesis (SPPS).[1][3] 3. Racemization: Isomerization of amino acids during synthesis.[1] 4. Side Reactions: Formation of pyroglutamate or aspartimide depending on the sequence.[4] | 1. Optimize Synthesis/Cleavage: Review the SPPS and cleavage protocols to ensure complete reactions.[1] 2. LC-MS Analysis: Use mass spectrometry to identify the masses of the impurity peaks and correlate them with expected side products.[1][5] 3. Use a Shallow Gradient: A slower, more gradual gradient can improve the resolution of closely eluting impurities.[1] |
| No or Low Recovery of Peptide | 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent.[1] 2. Irreversible Adsorption: The peptide may be sticking irreversibly to the column.[1] 3. Precipitation on Column: The peptide may be precipitating at the head of the column upon injection, especially if the sample solvent is much stronger than the initial mobile phase.[1] | 1. Test Different Solvents: Experiment with various solvents or solvent mixtures (e.g., with small amounts of DMSO, DMF, or acetic acid) for sample preparation. 2. Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute strongly bound material.[1] 3. Sample Solvent Matching: Ensure the injection solvent is as close in composition as possible to the initial mobile phase to prevent precipitation.[1] |
| Baseline Drift | 1. TFA Concentration Mismatch: A difference in TFA concentration between mobile phase A and B can cause a drifting baseline, especially at low UV wavelengths (215-220 nm).[1] 2. Contaminated Mobile Phase: Impurities in the water or acetonitrile.[1] | 1. Equilibrate Column Thoroughly: Ensure the column is fully equilibrated with the initial mobile phase before injection.[1] 2. Use High-Purity Solvents: Utilize HPLC-grade water and acetonitrile.[6] 3. Prepare Fresh Mobile Phases: Make fresh mobile phases daily and ensure accurate TFA concentration in both A and B solvents.[1] |
| High Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase. 2. Peptide Precipitation: Sample precipitating at the head of the column.[1] 3. Buffer Precipitation: Buffer salts precipitating in the organic mobile phase. | 1. Filter Sample: Always filter the sample through a 0.22 µm syringe filter before injection.[1] 2. Check Sample Solubility: Ensure the sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase.[1] 3. Reverse Column Flush: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent. |
Frequently Asked Questions (FAQs)
Q1: How does the β-Alanine Benzyl Ester modification affect my peptide's behavior in reverse-phase HPLC?
A1: The benzyl ester is a hydrophobic protecting group.[1] Its presence will significantly increase the overall hydrophobicity of your peptide, leading to a longer retention time on a reverse-phase HPLC column compared to its unprotected counterpart. This increased retention can be advantageous for separating the target peptide from more polar impurities.[1]
Q2: Is there a risk of the Benzyl ester group being cleaved during HPLC purification?
A2: The benzyl ester is generally stable to the acidic conditions (e.g., 0.1% TFA) used in standard reverse-phase HPLC for peptide purification.[1] However, if other acid-labile protecting groups (like Boc) are present, they may be partially cleaved by TFA, especially if fractions are left at room temperature for extended periods.[1] It is advisable to process collected fractions promptly, for instance, by immediate lyophilization.[1]
Q3: What are the most common impurities I should expect to see?
A3: Common impurities in synthetic peptides include deletion sequences (peptides missing an amino acid), truncated sequences (incomplete peptide chains), and peptides with incomplete deprotection of side-chain protecting groups.[1][3] Depending on the synthesis strategy, you might also see diastereomers resulting from racemization.[1]
Q4: What is a good starting gradient for purifying my β-Alanine Benzyl Ester-containing peptide?
A4: A good starting point is a linear gradient of 5% to 95% mobile phase B (0.1% TFA in acetonitrile) over 30-40 minutes, with mobile phase A being 0.1% TFA in water.[1][5] The optimal gradient will depend on the overall sequence and properties of your specific peptide.
Q5: How can I confirm the identity of my purified peptide and any impurities?
A5: The most effective way to confirm the identity of your peptide and characterize impurities is by using liquid chromatography-mass spectrometry (LC-MS).[1][5] This will provide the molecular weight of the main peak and any other significant peaks in your chromatogram.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of a β-Alanine Benzyl Ester Peptide
This protocol outlines a general procedure for the purification of a crude peptide containing a β-Alanine Benzyl Ester modification using a C18 column.
1. Materials:
-
Crude peptide containing β-Alanine Benzyl Ester
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column (e.g., 5 µm particle size, 100-300 Å pore size)[2]
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (final concentration 0.1% TFA). Degas the solution.[1]
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (final concentration 0.1% TFA). Degas the solution.[1]
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of ACN or DMSO, then dilute with Mobile Phase A) to a concentration of approximately 1-5 mg/mL.[1][5]
-
Ensure the peptide is fully dissolved. Sonication may be required.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.[1]
4. HPLC Method:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or a corresponding semi-preparative column.
-
Flow Rate: 1.0 mL/min for analytical, adjust accordingly for semi-preparative.
-
Detection: 220 nm.[2]
-
Column Temperature: 30-40°C.[1]
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 95% B (linear gradient)
-
45-50 min: 95% B
-
50-55 min: 95% to 5% B (linear gradient)
-
55-60 min: 5% B (re-equilibration)[1]
-
5. Purification and Analysis:
-
Equilibrate the column with 5% B for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Collect fractions corresponding to the major peak(s).
-
Analyze the collected fractions for purity by analytical HPLC and for identity by mass spectrometry (LC-MS).[7]
-
Pool the pure fractions and lyophilize to obtain the final product.
Quantitative Data Summary
The following tables provide representative data for peptide synthesis and HPLC purification.
Table 1: Representative HPLC Purification Parameters
| Parameter | Typical Value / Condition | Purpose |
| Column Stationary Phase | C18 or C8 silica | Standard for peptide hydrophobicity range. |
| Pore Size | 100 - 300 Å | 300 Å is often preferred for larger peptides (>10 kDa) to avoid peak broadening.[2] |
| Mobile Phase Modifier | 0.1% Trifluoroacetic Acid (TFA) | Ion-pairing agent, improves peak shape.[3] |
| Organic Solvent | Acetonitrile (ACN) | Good UV transparency and elution strength. |
| Detection Wavelength | 215 - 220 nm | Optimal for detecting the peptide bond.[3] |
| Gradient Slope | 1-2% B per minute | A good starting point for resolving complex mixtures. |
Table 2: Representative Quantitative Data in Boc-SPPS Leading to Purification
| Parameter | Typical Value | Method of Determination |
| Resin Loading Efficiency | 0.5 - 0.8 mmol/g | Quantitative amino acid analysis after hydrolysis.[8] |
| Per-cycle Coupling Efficiency | >99% | Kaiser (Ninhydrin) Test.[8] |
| Overall Crude Peptide Yield | 60 - 80% | Gravimetric analysis after cleavage and precipitation.[8] |
| Final Peptide Purity (after HPLC) | >95% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8] |
Note: The data in Table 2 are representative values and can vary depending on the peptide sequence, length, and specific synthesis conditions.[8]
Mandatory Visualization
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// Nodes Crude [label="Crude Peptide\n(Post-Synthesis)"]; Prep [label="Sample Preparation\n(Dissolve & Filter)"]; Inject [label="Inject Sample onto\nEquilibrated HPLC"]; Elute [label="Gradient Elution\n(Separation)"]; Collect [label="Collect Fractions"]; Analyze [label="Purity & Identity Analysis\n(Analytical HPLC & MS)"]; Pool [label="Pool Pure Fractions"]; Lyophilize [label="Lyophilization"]; Final [label="Purified Peptide", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Crude -> Prep; Prep -> Inject; Inject -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Pool [label="Fractions >95% Pure"]; Pool -> Lyophilize; Lyophilize -> Final; } dot Caption: General workflow for the HPLC purification of synthetic peptides.
// Node styles problem [shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution [shape=rectangle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="Poor Peak Shape?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Aggregation?", from=start]; sol1a [label="Increase Column Temp\n(30-40°C)"]; sol1b [label="Modify Sample Solvent\n(add DMSO/ACN)"];
cause2 [label="Secondary Interactions?", from=start]; sol2 [label="Ensure 0.1% TFA\nin Mobile Phase"];
cause3 [label="Column Overload?", from=start]; sol3 [label="Reduce Sample Load"];
// Edges start -> cause1 [label=" Broad/Tailing "]; cause1 -> sol1a; cause1 -> sol1b;
start -> cause2 [label=" Tailing "]; cause2 -> sol2;
start -> cause3 [label=" Broad/Fronting "]; cause3 -> sol3; } dot Caption: Troubleshooting decision tree for poor peak shape in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing racemization of beta-Alanine Benzyl Ester during coupling
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of β-alanine benzyl ester coupling?
A1: Racemization is the process that leads to the formation of a mixture of enantiomers (in this case, D- and L-isomers) from a single chiral starting material. During the coupling of N-protected β-alanine benzyl ester, the chiral center at the α-carbon can lose its stereochemical integrity, resulting in a mixture of diastereomeric peptides. This occurs because the activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways for racemization during the activation of amino acids for peptide bond formation:
-
Oxazolone Formation: The activated carboxyl group can cyclize to form a planar oxazolone intermediate. This intermediate is achiral at the C-terminal α-carbon and can be attacked by the amine component from either face, leading to a mixture of D and L products.[1]
-
Direct Enolization: A base present in the reaction mixture can directly abstract the acidic α-proton of the activated amino acid. This forms a planar enolate intermediate, which upon reprotonation can result in a racemic mixture.[1]
Figure 1. Primary pathways for racemization during peptide coupling.
Q3: Which factors generally promote racemization?
A3: Several factors can increase the likelihood and extent of racemization during peptide coupling:
-
Strong Bases: Strong or sterically unhindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton.[2]
-
High Temperatures: Elevated reaction temperatures accelerate the rate of both oxazolone formation and enolization.
-
Polar Solvents: Polar solvents can stabilize the charged intermediates involved in racemization pathways.
-
Prolonged Activation Times: Allowing the activated amino acid to remain in solution for an extended period before the addition of the amine component increases the opportunity for racemization to occur.
-
Coupling Reagents: Certain coupling reagents, particularly carbodiimides like DCC and DIC when used without additives, form highly reactive intermediates that are prone to racemization.[3]
Troubleshooting Guide: Racemization Detected in Final Product
This guide provides a systematic approach to identifying and resolving issues of racemization when coupling β-alanine benzyl ester.
Figure 2. Troubleshooting workflow for addressing high racemization.
Step 1: Evaluate Your Coupling Reagent and Additive
The choice of coupling reagent is critical. If you are using a carbodiimide such as DCC or DIC without an additive, the highly reactive O-acylisourea intermediate is very susceptible to racemization.
-
Recommendation: Always use an additive with carbodiimides. Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea to form a more stable active ester that is less prone to racemization.[4] More recent developments suggest that ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a highly effective and safer alternative to HOBt and HOAt.[3]
-
Alternative Reagents: Consider using onium salt-based coupling reagents like HBTU, HATU, or COMU, which are known to cause less racemization.[3]
Step 2: Assess the Base Used
The strength and steric hindrance of the base play a significant role in the rate of α-proton abstraction.[2]
-
Recommendation: Avoid strong, non-hindered bases like triethylamine (TEA). While commonly used, N,N-diisopropylethylamine (DIPEA) can also contribute to racemization. It is preferable to use weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2]
Step 3: Review Reaction Conditions
Temperature and time are key factors in controlling racemization.
-
Temperature: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy to minimize racemization.
-
Activation Time: Minimize the time the carboxylic acid is activated before the amine component is introduced. Pre-activation should be kept to a minimum. Ideally, the coupling reagent is added to a mixture of the N-protected β-alanine benzyl ester, the amine component, and the additive.
Step 4: Consider the Solvent
The polarity of the solvent can influence the rate of racemization.
-
Recommendation: While DMF is a common solvent for peptide coupling, less polar solvents like dichloromethane (DCM) may reduce the rate of racemization, provided all reaction components are sufficiently soluble.
Quantitative Data on Coupling Additives
The following table summarizes the effectiveness of different additives in suppressing racemization in a model peptide coupling reaction. While this data is for a demanding α-amino acid coupling, the relative effectiveness of the additives is applicable to β-alanine coupling.
| Coupling Conditions | Additive | % D-Isomer (Racemization) |
| Z-Phe-Val-OH + H-Pro-NH₂ | HOBt | 10.8% |
| Z-Phe-Val-OH + H-Pro-NH₂ | HOAt | 1.9% |
| Z-Phe-Val-OH + H-Pro-NH₂ | OxymaPure | 2.4% |
| Z-Phe-Val-OH + H-Pro-NH₂ | Oxyma-B | 1.5% |
Data adapted from studies on demanding coupling reactions known to be sensitive to racemization.
Recommendation: For couplings that are highly susceptible to racemization, HOAt and Oxyma-based additives are excellent choices. Oxyma-based reagents also offer a better safety profile as they are not explosive like HOBt and HOAt.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed for the coupling of an N-protected β-alanine benzyl ester to an amine component with minimal racemization.
Materials:
-
N-protected β-alanine benzyl ester (1.0 eq)
-
Amine component hydrochloride salt (1.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq)
-
N-Methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected β-alanine benzyl ester (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM or DMF.
-
Add the amine component hydrochloride salt (1.0 eq) to the mixture.
-
Cool the flask to 0°C in an ice-water bath.
-
Add N-Methylmorpholine (NMM) (1.0 eq) to the stirred solution to neutralize the hydrochloride salt.
-
Slowly add DIC (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. The filtrate can then be washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Detection and Quantification of Racemization by Chiral HPLC
This method can be used to determine the percentage of the undesired diastereomer in your purified product.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak® series).
Procedure:
-
Standard Preparation: If possible, synthesize a small amount of the authentic D,L-diastereomer to serve as a reference standard.
-
Sample Preparation: Dissolve a small amount of your purified peptide product in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: Typically a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the diastereomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the peptide has significant absorbance (e.g., 220 nm).
-
-
Analysis: Inject the reference standard to determine the retention times of both diastereomers. Inject your sample and integrate the peak areas of the two diastereomers to calculate the percentage of racemization.
References
Technical Support Center: Deprotection of beta-Alanine Benzyl Ester p-Toluenesulfonate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges associated with the deprotection of beta-Alanine Benzyl Ester p-Toluenesulfonate. Here, you will find detailed guides and frequently asked questions to navigate potential experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of this compound, providing potential causes and recommended solutions.
Issue 1: Incomplete or Slow Deprotection Reaction
Question: My TLC/LC-MS analysis indicates a significant amount of starting material remaining after the standard reaction time. What could be the cause, and how can I drive the reaction to completion?
Potential Causes:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is crucial for hydrogenolysis. Its activity can be diminished by poor quality, age, or the presence of poisons.[1][2] Sulfur-containing compounds, like the p-toluenesulfonate counter-ion in the starting material, can act as catalyst poisons.[2]
-
Insufficient Hydrogen: For catalytic hydrogenation, inadequate hydrogen pressure or poor gas delivery to the reaction mixture can limit the reaction rate.[1] For transfer hydrogenation, the hydrogen donor may be depleted or of poor quality.[3]
-
Mass Transfer Limitations: In heterogeneous catalysis (e.g., Pd/C), efficient mixing is vital for the substrate to interact with the catalyst surface.[1][4]
-
Sub-optimal Reaction Conditions: The chosen solvent, temperature, or pressure may not be ideal for this specific substrate.[5][6]
Solutions:
-
Optimize Catalyst Conditions:
-
Enhance Hydrogen Availability:
-
Improve Mass Transfer:
-
Adjust Reaction Parameters:
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of beta-Alanine Benzyl Ester?
The most common methods for benzyl ester deprotection are catalytic hydrogenolysis and catalytic transfer hydrogenation.[7] Acidic cleavage is a less common alternative for substrates sensitive to hydrogenation.[1]
-
Catalytic Hydrogenolysis: This widely used method involves hydrogen gas (H₂) and a palladium catalyst (typically 10% Pd/C). It is generally clean, with toluene and carbon dioxide as byproducts that are easily removed.[1][8]
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or formic acid, in place of hydrogen gas, which can be a safer alternative.[3][9]
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave the benzyl ester, but this method is harsher and may not be suitable if other acid-sensitive functional groups are present.[1]
Q2: How can I monitor the progress of the deprotection reaction?
Reaction progress can be monitored by techniques that differentiate the starting material from the product, beta-alanine.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The product, a free amino acid, will have a different retention factor (Rf) than the starting material. Ninhydrin stain can be used to visualize the product, as it stains the primary amine of beta-alanine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more precise assessment of the reaction mixture, showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It can also help identify any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic benzyl protons of the ester group.[1]
Q3: What are potential side reactions during the deprotection of beta-Alanine Benzyl Ester?
-
Over-reduction: In catalytic hydrogenation, other functional groups in the molecule, if present, could potentially be reduced.[1]
-
N-Benzylation: Although less common, formation of an N-benzyl side product can occur if the reaction stalls or if there is insufficient hydrogen.[1]
Q4: Can the p-toluenesulfonate counter-ion interfere with the reaction?
Yes, the tosylate anion contains sulfur, which can poison palladium catalysts and slow down or inhibit the reaction.[2] If catalyst poisoning is suspected, increasing the catalyst loading or using a more robust catalyst may be necessary.[1]
Data Presentation
Table 1: Typical Reaction Conditions for Benzyl Ester Deprotection
| Parameter | Catalytic Hydrogenolysis | Catalytic Transfer Hydrogenation |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Catalyst Loading | 5-10 mol% | 10-20 mol% |
| Hydrogen Source | H₂ gas (balloon or pressure reactor) | Ammonium formate, formic acid |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Pressure | Atmospheric to 50 psi | Atmospheric |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like methanol (to a concentration of approximately 0.1 M).[7]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[7]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[7]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude beta-alanine.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Dissolution: Dissolve this compound (1 equivalent) in methanol.
-
Reagent Addition: Add ammonium formate (3-5 equivalents).[3]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%).[3]
-
Reaction: Stir the mixture at room temperature. The reaction may be accompanied by gas evolution.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 7 and 8 from Protocol 1.
Visualizations
Caption: General experimental workflow for the deprotection of beta-Alanine Benzyl Ester.
Caption: Troubleshooting logic for incomplete deprotection of beta-Alanine Benzyl Ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thalesnano.com [thalesnano.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of Peptides with beta-Alanine Benzyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) of peptides containing beta-Alanine Benzyl Ester.
Troubleshooting Guides
This section addresses common peak shape problems in a question-and-answer format, providing potential causes and systematic solutions.
Question 1: Why am I observing peak tailing with my beta-Alanine Benzyl Ester-containing peptide?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing peptides, particularly those with basic functional groups.[1] The primary causes for tailing of peptides containing beta-Alanine Benzyl Ester include:
-
Secondary Interactions: The most frequent cause is the interaction of basic residues in the peptide with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions lead to a secondary, stronger retention mechanism for some of the peptide molecules, causing them to elute later and resulting in a tailing peak.
-
Low Concentration of Ion-Pairing Reagent: Insufficient concentration of an ion-pairing reagent, such as trifluoroacetic acid (TFA), can lead to incomplete masking of the positive charges on the peptide and the residual silanols, resulting in peak tailing.[4] Increasing the TFA concentration generally improves peak shape.[5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of silanol groups, increasing their interaction with the peptide.[6] Operating at a lower pH (around 2-3) can help to suppress the ionization of silanols.[1][2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can also contribute to poor peak shapes.[1][6]
Solutions:
-
Optimize the Ion-Pairing Reagent: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) is present in both mobile phase A and B.[8] This will help to mask silanol interactions and provide a counter-ion for the basic groups on the peptide.[9]
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3 to ensure the protonation of residual silanol groups, thereby minimizing secondary interactions.[1][2]
-
Reduce Sample Load: Dilute your sample and inject a smaller volume to avoid column overload.[2][8]
-
Use a High-Quality, End-Capped Column: Employ a modern, high-purity silica column that is well end-capped to minimize the number of accessible silanol groups.[1]
-
Column Washing: If column contamination is suspected, wash the column with a strong solvent like 100% acetonitrile or isopropanol.[8]
Question 2: What is causing peak fronting for my peptide analysis?
Answer:
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.[6] Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause the analyte to travel too quickly at the head of the column, leading to fronting.[10]
-
Column Overload: Similar to tailing, injecting an excessive amount of sample can lead to peak fronting.[10][11]
-
Column Collapse: Physical degradation of the column bed, such as a void at the inlet, can cause peak fronting.[10][11] This will typically affect all peaks in the chromatogram.[7]
-
Low Temperature: At low temperatures, the viscosity of the mobile phase increases, which can sometimes contribute to peak fronting.
Solutions:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the peptide in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.
-
Reduce Sample Concentration/Volume: Decrease the amount of sample injected onto the column.[12]
-
Inspect and Replace the Column: If column collapse is suspected, try reversing and flushing the column (if the manufacturer allows).[7] If the problem persists, the column may need to be replaced.[13]
-
Increase Column Temperature: Running the analysis at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape by reducing mobile phase viscosity and disrupting potential peptide aggregation.[8][14]
Question 3: Why is my peak shape for the beta-Alanine Benzyl Ester peptide broad?
Answer:
Peak broadening can be caused by a variety of factors, often related to on-column or extra-column effects:
-
Peptide Aggregation: The hydrophobic nature of the benzyl ester group can promote peptide aggregation, leading to broader peaks.[8]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[2]
-
Slow Gradient: A very shallow gradient may not be sufficient to focus the analyte into a sharp band as it elutes.
-
Column Degradation: A loss of column efficiency due to aging or contamination will result in broader peaks.[6]
Solutions:
-
Modify Sample Preparation: To disrupt aggregation, dissolve the peptide in a small amount of an organic solvent like DMSO or acetonitrile before diluting with the mobile phase.[8]
-
Optimize the HPLC System: Minimize extra-column volume by using tubing with a narrow internal diameter and keeping the length as short as possible.[15]
-
Adjust the Gradient: A slightly steeper gradient can sometimes improve peak sharpness.[8]
-
Elevate the Temperature: Increasing the column temperature can help to reduce aggregation and improve peak shape.[8]
-
Column Maintenance: Regularly flush your column and replace it when its performance deteriorates.[13]
Frequently Asked Questions (FAQs)
Q1: How does the beta-Alanine Benzyl Ester moiety affect the chromatographic behavior of my peptide?
The benzyl ester group is hydrophobic, which will significantly increase the retention time of the peptide on a reverse-phase column compared to its non-esterified counterpart.[8] This increased hydrophobicity can be beneficial for separating the target peptide from more polar impurities.
Q2: Is the beta-Alanine Benzyl Ester stable under typical HPLC conditions?
The benzyl ester is generally stable under the acidic conditions (e.g., 0.1% TFA) commonly used for reverse-phase HPLC of peptides.[8] However, prolonged exposure to highly acidic or basic conditions should be avoided to prevent hydrolysis.
Q3: What is a good starting point for a mobile phase gradient?
A common starting point for peptide separations is a linear gradient of 5% to 95% mobile phase B (0.1% TFA in acetonitrile) over 30 to 60 minutes, where mobile phase A is 0.1% TFA in water.[8][16] The optimal gradient will depend on the specific properties of your peptide.
Q4: Can I use formic acid instead of TFA as an ion-pairing agent?
While formic acid is often preferred for LC-MS applications due to its volatility, it is a weaker ion-pairing agent than TFA.[17] This can result in broader peaks and poorer resolution for peptides.[17] If using formic acid is necessary, you may need to carefully optimize other parameters like the gradient and temperature to achieve acceptable peak shape.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Ion-Pairing Reagent (TFA) | 0.05% - 0.1% (v/v) | Effectively masks silanol interactions and improves peak shape.[4] |
| Mobile Phase pH | 2.0 - 3.0 | Suppresses the ionization of residual silanols on the stationary phase.[1][2] |
| Column Temperature | 30 - 40 °C | Can reduce peptide aggregation and improve peak symmetry.[8] |
| Initial %B (Acetonitrile) | 5% | Ensures good focusing of the peptide at the head of the column.[8] |
| Gradient Slope | 1-2% B per minute | A good starting point for resolving complex peptide mixtures. |
Experimental Protocols
Protocol 1: Standard Mobile Phase Preparation
Objective: To prepare the aqueous and organic mobile phases for peptide HPLC.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Mobile Phase A (Aqueous):
-
Measure 1 L of HPLC-grade water into a clean mobile phase bottle.
-
Carefully add 1 mL of TFA to the water to achieve a 0.1% (v/v) concentration.
-
Mix thoroughly.
-
Degas the solution using sonication or vacuum filtration.
-
-
Mobile Phase B (Organic):
-
Measure 1 L of HPLC-grade acetonitrile into a clean mobile phase bottle.
-
Carefully add 1 mL of TFA to the acetonitrile to achieve a 0.1% (v/v) concentration.
-
Mix thoroughly.
-
Degas the solution.
-
Protocol 2: Column Washing and Regeneration
Objective: To remove strongly retained contaminants from a C18 column.
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of HPLC-grade water (without buffer or acid).
-
Flush with 10-20 column volumes of 100% HPLC-grade acetonitrile.
-
For very hydrophobic contaminants, flush with 10-20 column volumes of isopropanol.
-
Flush again with 10-20 column volumes of 100% HPLC-grade acetonitrile.
-
Equilibrate the column with the initial mobile phase conditions of your analytical method for at least 20 column volumes before the next injection.
Visualizations
Caption: A workflow for troubleshooting poor peak shape in peptide HPLC.
Caption: Interactions leading to poor peak shape in peptide HPLC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. acdlabs.com [acdlabs.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. youtube.com [youtube.com]
- 14. welch-us.com [welch-us.com]
- 15. chromtech.com [chromtech.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: p-Toluenesulfonic Acid (p-TsOH) Removal During Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing p-toluenesulfonic acid (p-TsOH) from reaction mixtures during workup.
Troubleshooting Guide
Issue 1: Residual p-TsOH Detected in the Product After Aqueous Workup
-
Possible Cause 1: Insufficient Neutralization. The basic wash may not have been sufficient to fully neutralize the p-TsOH.
-
Solution:
-
Ensure the use of a saturated or sufficiently concentrated basic solution (e.g., saturated sodium bicarbonate, 5-10% sodium carbonate, or 1-2 M sodium hydroxide).
-
Increase the volume of the basic wash. A common practice is to use a volume of the aqueous solution that is 20-50% of the organic layer volume.
-
Perform multiple washes. Two to three washes are often more effective than a single large-volume wash.[1] After each wash, check the pH of the aqueous layer to ensure it is basic.[2][3]
-
-
-
Possible Cause 2: Emulsion Formation. The formation of an emulsion can trap the p-TsOH (as its salt) in the organic layer.
-
Solution:
-
To break up emulsions, add a small amount of brine (saturated aqueous NaCl solution) and gently swirl the separatory funnel.
-
If the emulsion persists, you can try filtering the mixture through a pad of Celite or glass wool.
-
Allowing the separatory funnel to stand undisturbed for a longer period can also help the layers to separate.
-
-
-
Possible Cause 3: High Concentration of p-TsOH. If a large excess of p-TsOH was used in the reaction, a standard workup may not be sufficient.
-
Solution:
-
Consider a preliminary wash with water to remove the bulk of the highly water-soluble p-TsOH before the basic wash.[4]
-
For very high concentrations, consider using an anion exchange resin in a column or as a slurry.
-
-
Issue 2: Product is Water-Soluble or Sensitive to Basic Conditions
-
Possible Cause: Incompatibility of the Product with Standard Basic Wash. The desired product may be extracted into the aqueous layer or decompose under basic conditions.
-
Solution:
-
Use of a milder base: If possible, use a weaker base like sodium bicarbonate instead of stronger bases like sodium hydroxide.
-
Anion Exchange Resin: This is an excellent alternative for acid-sensitive compounds. The resin is a solid support that can be easily filtered off. Weak base anion exchange resins are particularly suitable as they act as acid adsorbers.[5]
-
Silica Gel Chromatography: p-TsOH is highly polar and will stick to the baseline of a silica gel column. If your product is less polar, it can be effectively separated by column chromatography.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is a basic wash effective for removing p-TsOH?
A1: p-Toluenesulfonic acid is a strong acid. When it reacts with a base, such as sodium bicarbonate, it is deprotonated to form its corresponding salt, sodium p-toluenesulfonate.[6] This salt is an ionic compound and is highly soluble in water but generally insoluble in most common organic solvents.[2][7][8][9] This significant difference in solubility allows for its efficient removal from the organic layer into the aqueous layer during a liquid-liquid extraction.
Q2: How can I confirm that all the p-TsOH has been removed?
A2: A simple method is to test the pH of the final aqueous wash. After thoroughly mixing the organic layer with the aqueous wash and allowing the layers to separate, drain the aqueous layer and test its pH using litmus paper or a pH strip. If the aqueous layer is neutral or basic, it indicates that the acid has been effectively removed from the organic layer.[3] For more sensitive applications, techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated product can be used to check for the presence of residual p-TsOH.
Q3: Is a brine wash necessary?
A3: A final wash with brine (a saturated solution of sodium chloride) is highly recommended.[10] The high ionic strength of the brine solution helps to decrease the solubility of organic compounds in the aqueous layer, thus increasing the yield of your desired product. It also aids in breaking up emulsions and removes a significant amount of dissolved water from the organic layer before the final drying step with an anhydrous salt (like Na₂SO₄ or MgSO₄).[2][10]
Q4: Can I use other bases besides sodium bicarbonate?
A4: Yes, other bases can be used. Common alternatives include:
-
Sodium Carbonate (Na₂CO₃): A stronger base than sodium bicarbonate, it can be more effective for neutralizing larger amounts of acid. A 5-10% aqueous solution is typically used.
-
Sodium Hydroxide (NaOH): A strong base that should be used with caution as it can react with sensitive functional groups (e.g., esters, halides) in your product. A dilute solution (e.g., 1-2 M) is generally sufficient.
The choice of base depends on the stability of your product to basic conditions.
Q5: What are the advantages of using an anion exchange resin?
A5: Anion exchange resins offer several advantages:
-
Mild Conditions: They are ideal for products that are sensitive to aqueous basic conditions.
-
High Selectivity: They can selectively remove acidic impurities.
-
Ease of Separation: The resin is a solid and can be easily removed by filtration.
-
High Capacity: They can be effective for removing larger quantities of p-TsOH. Weak-base anion exchangers are particularly effective for adsorbing strong acids like p-TsOH.[5]
Data Presentation
Table 1: Comparison of p-Toluenesulfonic Acid Removal Methods
| Method | Principle of Removal | Advantages | Disadvantages | Best Suited For |
| Basic Aqueous Wash (e.g., sat. NaHCO₃) | Converts p-TsOH to its highly water-soluble sodium salt. | Inexpensive, fast, and highly effective for most applications. | Can cause emulsions; not suitable for base-sensitive products. | General purpose removal of p-TsOH from base-stable products. |
| Water Wash | Physical partitioning of the highly water-soluble p-TsOH into the aqueous phase.[11][12] | Mildest method, suitable for base-sensitive compounds. | Less efficient than a basic wash; may require multiple washes. | Initial removal of bulk p-TsOH or for compounds very sensitive to base. |
| Brine Wash (sat. NaCl) | Decreases the solubility of organic compounds in the aqueous phase and helps to remove water from the organic layer.[2][10] | Enhances product yield and aids in drying. | Not effective for removing p-TsOH on its own. | A final step in the aqueous workup sequence. |
| Anion Exchange Resin | Adsorption of the acidic p-TsOH onto a solid support.[5] | Excellent for base-sensitive compounds; easy separation by filtration. | More expensive than aqueous washes; may require longer contact time. | Removal of p-TsOH from products that are unstable in the presence of aqueous base. |
| Silica Gel Chromatography | Adsorption of the highly polar p-TsOH onto the stationary phase. | Very effective for complete removal and purification of the product. | Can be time-consuming and requires larger volumes of solvent. | Final purification step, especially when other methods fail or when separating multiple components. |
Experimental Protocols
Protocol 1: Removal of p-TsOH by Washing with Saturated Sodium Bicarbonate Solution
-
Initial Setup: Transfer the reaction mixture to a separatory funnel of an appropriate size. If the reaction was run in a water-miscible solvent, it may be necessary to first remove the solvent under reduced pressure and then dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
First Wash: Add a volume of saturated sodium bicarbonate (NaHCO₃) solution approximately equal to 20-50% of the volume of the organic layer to the separatory funnel.
-
Venting: Stopper the funnel, and with the stopcock closed, gently invert the funnel. Immediately open the stopcock to vent the pressure generated by the evolution of CO₂ gas.[2]
-
Extraction: Close the stopcock and shake the funnel gently for 30-60 seconds, venting frequently to release pressure.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper and drain the lower aqueous layer. If the organic layer is denser than water (e.g., dichloromethane), it will be the bottom layer.
-
Repeat: Repeat the wash (steps 2-6) one or two more times. After the final wash, check the pH of the aqueous layer to ensure it is basic.[3]
-
Brine Wash: Perform a final wash with an equal volume of brine to remove residual water and break any emulsions.
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal of p-TsOH using an Anion Exchange Resin
-
Resin Preparation: Select a weak base anion exchange resin. If the resin is not pre-washed, wash it with the solvent used in your reaction to remove any impurities.
-
Slurry Method: a. To the reaction mixture, add the anion exchange resin (typically 2-3 equivalents relative to the amount of p-TsOH). b. Stir the resulting slurry at room temperature. The required time can vary from 1 to 24 hours. Monitor the removal of p-TsOH by TLC. c. Once the p-TsOH is removed, filter the mixture to remove the resin. d. Rinse the resin with a small amount of the reaction solvent. e. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Column Method: a. Pack a chromatography column with the anion exchange resin. b. Pass the reaction mixture through the column, collecting the eluent. c. Wash the column with a small amount of fresh solvent and combine it with the initial eluent. d. Concentrate the combined eluent under reduced pressure to obtain the crude product.
Mandatory Visualizations
Caption: General experimental workflow for the removal of p-TsOH.
Caption: Decision tree for selecting a p-TsOH removal method.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 3. youtube.com [youtube.com]
- 4. p-Toluenesulfonic acid | China | Manufacturer | Hebei Yanxi Chemical Co., Ltd. [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Removal of p -toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04921J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Removal of p-toluenesulfonic acid... preview & related info | Mendeley [mendeley.com]
- 12. researchgate.net [researchgate.net]
Stability of benzyl ester group to repeated acid treatments in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the C-terminal benzyl ester protecting group during repeated acid treatments in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the C-terminal benzyl ester linkage to repeated TFA treatments in Boc-SPPS?
The benzyl ester linkage, commonly used to anchor the C-terminal amino acid to Merrifield resin in Boc/Bzl SPPS, is generally considered stable to the moderate acidic conditions (typically 25-50% TFA in DCM) used for the repetitive cleavage of the N-terminal Boc group.[1][2] However, it is not completely inert. A low level of premature cleavage of the benzyl ester can occur with each TFA deprotection step.[3] This issue becomes more significant during the synthesis of long peptides that require numerous acid treatment cycles.[3]
Q2: What are the consequences of premature cleavage of the benzyl ester group?
Premature cleavage of the benzyl ester linkage can lead to several undesirable outcomes:
-
Loss of peptide chains: The cleaved peptide is washed away from the resin during the synthesis cycles, resulting in a lower overall yield of the desired full-length peptide.[3]
-
Formation of side products: The acidolysis of the benzyl ester bond can generate reactive trifluoroacetoxymethyl groups on the resin. These can then react with the free N-terminal amine of a resin-bound peptide during the neutralization step, leading to N-terminal trifluoroacetylation, a capped and undesired side product.[4] This side reaction can account for a 1-2% loss of peptide per cycle on resins where hydroxymethyl groups are present or formed.[4]
Q3: Are there more acid-stable alternatives to the standard benzyl ester linkage on Merrifield resin?
Yes. To address the issue of premature cleavage, the Phenylacetamidomethyl (PAM) resin was developed.[1][3] The benzyl ester linkage to a PAM resin is significantly more stable to TFA than the linkage to a Merrifield resin, reducing the loss of peptide during synthesis.[1][5] However, the increased stability of the PAM resin requires stronger acid conditions (e.g., HF) for the final cleavage of the peptide from the support.[1][3]
Q4: Can I use scavengers during the TFA deprotection steps to protect the benzyl ester?
Scavengers are typically not added during the repetitive TFA deprotection steps for the N-terminal Boc group. Their primary role is during the final, strong acid cleavage (e.g., with HF or TFMSA) to trap reactive carbocations generated from the cleavage of side-chain protecting groups and the benzyl ester itself, thus preventing side reactions like alkylation of sensitive residues (e.g., Trp, Tyr).[6]
Q5: How can I assess the stability of the benzyl ester linkage in my specific synthesis?
You can indirectly monitor the stability by analyzing the TFA deprotection solutions for prematurely cleaved peptides using techniques like HPLC and Mass Spectrometry. A more direct approach involves quantifying the peptide loading on the resin at different stages of the synthesis. A decrease in peptide load over several cycles, which cannot be attributed to incomplete coupling, would indicate premature cleavage. A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low overall peptide yield, especially for longer peptides. | Premature cleavage of the C-terminal benzyl ester from the Merrifield resin during repeated TFA deprotection steps.[3] | - For new syntheses, consider using a more acid-stable resin, such as a PAM resin .[1][5]- For ongoing syntheses, minimize the TFA treatment time for Boc deprotection to the minimum required for complete removal of the Boc group.- Ensure that the TFA concentration is not unnecessarily high. |
| Presence of a capped peptide side product with a mass increase of +96 Da. | N-terminal trifluoroacetylation of the peptide.[4] | - This side reaction is a direct consequence of premature benzyl ester cleavage.[4] The primary solution is to use a more stable linker, such as that in PAM resin , which prevents the formation of trifluoroacetoxymethyl sites on the resin.[4] |
| Gradual decrease in resin loading over multiple synthesis cycles. | Loss of peptide chains from the resin due to the instability of the benzyl ester linkage. | - Perform a quantitative analysis of peptide loading at key intervals during the synthesis to confirm the loss (see Experimental Protocols).- If significant loss is confirmed, switching to a more stable resin like PAM resin for future syntheses is the most effective solution.[1][5] |
Quantitative Data on Benzyl Ester Stability
| Resin Type | Linkage Type | Relative Stability to TFA | Observed Side Reaction Rate (Trifluoroacetylation per cycle) |
| Merrifield Resin | Benzyl Ester | Standard | ~1-2%[4] |
| PAM Resin | Phenylacetamidomethyl Benzyl Ester | More Stable | <0.02%[4] |
Note: The trifluoroacetylation rate is an indirect measure of the premature cleavage of the benzyl ester, as the cleavage generates the reactive sites on the resin that lead to this side reaction.[4]
Experimental Protocols
Protocol for Quantifying Premature Cleavage of Benzyl Ester Linkage
This protocol allows for the indirect quantification of premature C-terminal benzyl ester cleavage by measuring the amount of peptide lost from the resin after a defined number of Boc deprotection cycles.
1. Materials:
-
Peptide-resin sample after the first amino acid attachment (initial loading reference).
-
Peptide-resin sample after 'n' cycles of Boc deprotection and neutralization (e.g., n=10, 20).
-
20% Piperidine in DMF.
-
DMF (N,N-Dimethylformamide).
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
2. Procedure:
-
Sample Preparation:
-
Take a small, accurately weighed sample (approx. 2-5 mg) of the dried peptide-resin at the desired synthesis checkpoints (e.g., after initial loading, and after 10 and 20 cycles).
-
Place each resin sample in a separate small, sealed vessel (e.g., a fritted syringe or a small vial).
-
-
Fmoc Cleavage (if an N-terminal Fmoc-amino acid was used for quantification):
-
To each resin sample, add a known volume of 20% piperidine in DMF (e.g., 1 mL).
-
Agitate the mixture for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.
-
-
UV-Vis Measurement:
-
Carefully take a known aliquot of the supernatant from each sample and dilute it with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Use DMF as a blank.
-
-
Calculation of Resin Loading:
-
Calculate the resin loading (L) in mmol/g using the following formula: L (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine solution in mL) / (7800 M⁻¹cm⁻¹ × weight of resin in g × path length in cm) (The molar extinction coefficient of the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹).
-
-
Analysis of Premature Cleavage:
-
Compare the calculated resin loading at different cycles. A decrease in loading over the cycles indicates a loss of peptide from the resin.
-
The percentage of peptide loss per cycle can be estimated from the decrease in loading between two checkpoints, divided by the number of cycles between those points.
-
Diagrams
Caption: Troubleshooting workflow for benzyl ester instability.
References
Identification of impurities in beta-Alanine Benzyl Ester p-Toluenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-Alanine Benzyl Ester p-Toluenesulfonate. The information is designed to help identify potential impurities and address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in β-Alanine Benzyl Ester p-Toluenesulfonate?
A1: Potential impurities can originate from the synthesis process, degradation, or the starting materials themselves. They can be broadly categorized as:
-
Process-Related Impurities: These are substances related to the manufacturing process.
-
Unreacted Starting Materials: β-Alanine, Benzyl Alcohol, and p-Toluenesulfonic acid.
-
Reaction Byproducts: Water is the primary byproduct of the esterification reaction.
-
Side-Reaction Products: Potential for dimerization or other side reactions, though typically at low levels.
-
-
Impurities from Starting Materials:
-
From β-Alanine: Other amino acids or precursors from its synthesis.
-
From p-Toluenesulfonic Acid: May contain related aromatic sulfonic acids or inorganic salts.
-
-
Genotoxic Impurities: Alkyl p-toluenesulfonates (e.g., methyl, ethyl, or isopropyl p-toluenesulfonate) can form if corresponding alcohols are present as impurities in the reaction mixture. These are of particular concern due to their carcinogenic potential.[1]
-
Degradation Products:
-
Hydrolysis Products: The ester can hydrolyze back to β-Alanine and Benzyl Alcohol, especially in the presence of moisture.
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, cyclohexane, diethyl ether) may be present in trace amounts.[2]
Q2: How is β-Alanine Benzyl Ester p-Toluenesulfonate typically synthesized, and how does this influence the impurity profile?
A2: The compound is commonly synthesized via a Fischer-Speier esterification.[3][4] This reaction involves heating β-alanine and benzyl alcohol with p-toluenesulfonic acid, which acts as both a reactant (forming the salt) and the acid catalyst. Water is generated as a byproduct and is typically removed to drive the reaction to completion. The reaction conditions and purification methods will directly impact the levels of residual starting materials, byproducts, and side products.
Q3: What analytical techniques are recommended for identifying and quantifying impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities such as unreacted starting materials, the main product, and degradation products. A reversed-phase C18 column with UV detection is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and potential genotoxic impurities like alkyl p-toluenesulfonates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the main compound and for identifying impurities if they are present at sufficient levels. Specific impurity signals can often be distinguished from the main compound's spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for identifying unknown impurities by providing mass information, which aids in structural determination.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Observed Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for the main peak | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Reduce sample concentration. 2. Adjust mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a new column or a guard column. |
| Extra peaks observed in the chromatogram | 1. Presence of impurities. 2. Sample degradation. 3. Mobile phase contamination. | 1. Refer to the impurity identification section and use techniques like LC-MS to identify the peaks. 2. Prepare fresh samples and use a diluent that ensures stability. 3. Use fresh, high-purity solvents for the mobile phase. |
| Inconsistent retention times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Column equilibration issues. | 1. Use a column oven to maintain a constant temperature. 2. Ensure proper mixing of the mobile phase and degas it before use. 3. Allow sufficient time for the column to equilibrate between runs. |
Impurity Identification Workflow
Experimental Protocols
General HPLC Method for Purity Determination
This is a starting point for method development. Optimization may be required based on the specific instrument and impurities of interest.
-
Column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
GC-MS Method for Genotoxic Impurities
This method is suitable for detecting alkyl p-toluenesulfonates.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 230 °C.
-
Injection Mode: Splitless (or split 10:1, depending on concentration).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Scan (e.g., m/z 40-450) for initial identification, then Selected Ion Monitoring (SIM) for quantification of known impurities.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or toluene at a concentration of 10-20 mg/mL.
Data Presentation
Table 1: Summary of Potential Impurities and Analytical Methods
| Impurity | Potential Source | Recommended Analytical Method | Typical Limit of Detection |
| β-Alanine | Unreacted starting material | HPLC, LC-MS | < 0.1% |
| Benzyl Alcohol | Unreacted starting material | HPLC, GC-MS | < 500 ppm |
| p-Toluenesulfonic Acid | Unreacted starting material/catalyst | HPLC, LC-MS | < 0.1% |
| Methyl p-toluenesulfonate | Reaction of p-toluenesulfonic acid with methanol impurity | GC-MS | < 1 ppm |
| Ethyl p-toluenesulfonate | Reaction of p-toluenesulfonic acid with ethanol impurity | GC-MS | < 1 ppm |
| Toluene | Residual solvent | GC-MS (Headspace) | < 890 ppm (ICH Limit) |
| Water | Reaction byproduct/Moisture | Karl Fischer Titration | < 0.5% |
Table 2: 1H NMR Chemical Shift Data for Identification
The following table provides approximate 1H NMR chemical shifts (in ppm) in a common solvent like DMSO-d6. These values can help distinguish the main product from potential impurities.
| Compound | Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |
| β-Alanine Benzyl Ester p-Toluenesulfonate (Product) | Aromatic (Benzyl & Tosyl) | 7.10 - 7.60 | m |
| Benzyl CH2 | ~5.10 | s | |
| CH2 adjacent to ester | ~2.80 | t | |
| CH2 adjacent to amine | ~3.10 | t | |
| Tosyl CH3 | ~2.30 | s | |
| β-Alanine (Impurity) | CH2 adjacent to carboxyl | ~2.40 | t |
| CH2 adjacent to amine | ~2.90 | t | |
| Benzyl Alcohol (Impurity) | Aromatic | 7.20 - 7.40 | m |
| CH2 | ~4.50 | s | |
| p-Toluenesulfonic Acid (Impurity) | Aromatic | 7.10 & 7.50 | d |
| CH3 | ~2.30 | s | |
| Toluene (Impurity) | Aromatic | 7.15 - 7.30 | m |
| CH3 | ~2.35 | s |
References
- 1. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
Validation & Comparative
Mass Spectrometry Analysis of Peptides with β-Alanine Benzyl Ester: A Comparative Guide
For researchers, scientists, and drug development professionals working with modified peptides, understanding their behavior during mass spectrometric analysis is critical for accurate characterization and quantification. This guide provides a comparative analysis of peptides containing β-Alanine Benzyl Ester, contrasting their mass spectrometric performance with unmodified peptides and those derivatized with other common reagents. The inclusion of a β-Alanine Benzyl Ester modification introduces specific chemical properties that influence ionization efficiency, fragmentation patterns, and overall detectability.
Comparison of Analytical Performance
The derivatization of peptides is a widely used strategy to enhance their analytical characteristics in mass spectrometry.[1][2][3] Modifications can improve ionization efficiency, direct fragmentation pathways, and increase the sensitivity of detection.[4][5] The introduction of a β-Alanine Benzyl Ester moiety can be viewed in this context, where the benzyl ester group, in particular, can influence the peptide's behavior in the mass spectrometer.
| Feature | Unmodified Peptides | Peptides with β-Alanine Benzyl Ester | Peptides with Common Derivatizing Agents (e.g., Quaternary Ammonium Salts) |
| Ionization Efficiency (ESI) | Variable, sequence-dependent. Peptides with basic residues (Arg, Lys, His) generally show good ionization in positive mode. | Potentially enhanced due to the increased hydrophobicity from the benzyl group, though the lack of a fixed charge may be a limitation compared to other derivatization methods. | Significantly enhanced due to the presence of a fixed positive charge, leading to improved sensitivity.[2] |
| Charge State (Positive ESI) | Typically observed as +2 or +3 ions for tryptic peptides.[1] | May observe a slight shift in charge state distribution depending on the overall peptide sequence and the presence of other ionizable groups. | Substantially higher charge states are often observed, which can be beneficial for certain fragmentation techniques like Electron Transfer Dissociation (ETD).[1] |
| Fragmentation (CID/HCD) | Dominated by b- and y-type ions from cleavage of the peptide backbone amide bonds.[6][7] | In addition to b- and y-ions, characteristic neutral losses corresponding to the benzyl group (91 Da) or the entire benzyl ester moiety may be observed. Fragmentation patterns can be more complex. | Fragmentation can be directed by the charge-carrying group, sometimes leading to more predictable fragmentation patterns. |
| Sequence Coverage | Can be incomplete for certain peptide sequences or low abundance peptides. | May be improved if the modification enhances signal intensity, but complex fragmentation could also complicate spectral interpretation. | Generally improved due to higher precursor ion charge states and more efficient fragmentation, leading to a greater number of identified peptides and higher sequence coverage.[1] |
| Potential Issues | Poor ionization of certain peptides, leading to low signal intensity. | In-source decay or neutral loss of the benzyl ester group can complicate spectral interpretation. Potential for side reactions during synthesis.[8] | Incomplete derivatization can lead to a mixture of species, complicating the analysis.[9] |
Experimental Protocols
A generalized workflow for the mass spectrometry analysis of peptides, including those modified with β-Alanine Benzyl Ester, is outlined below.
Sample Preparation and Derivatization
For peptides synthesized with a β-Alanine Benzyl Ester modification, the derivatization is incorporated during solid-phase peptide synthesis (SPPS). For comparison with other derivatization methods, a common protocol for carboxyl group derivatization is provided.
Protocol for Carboxyl Group Derivatization (for comparison):
-
Peptide Digestion: If starting from a protein, digest the protein into peptides using an appropriate enzyme such as trypsin. A standard protocol involves incubating the protein with trypsin at a 25:1 protein-to-enzyme ratio overnight at 37°C.[10]
-
Derivatization Reaction:
-
Dissolve the peptide sample in a suitable buffer, for example, at pH 8.[10]
-
Add the derivatizing agent. For example, using piperazine-based derivatives, reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are used as coupling reagents.[11]
-
The reaction is typically carried out for a specific duration (e.g., 1.5 hours) at room temperature.[10]
-
-
Quenching and Cleanup:
-
Quench the reaction, for instance, with hydroxylamine to remove excess reagent.[10]
-
Desalt the sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and other impurities that can interfere with mass spectrometry analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI) is standard for peptides.[12]
-
Full MS Scan: Acquire a full MS scan over a mass range of m/z 150-2000.[1]
-
Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) mode to select the most intense precursor ions from the full MS scan for fragmentation.[12] Common fragmentation methods include Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein or peptide sequence database to identify the peptides.
-
Visualizing Workflows and Fragmentation
To further elucidate the analytical processes, the following diagrams illustrate the experimental workflow and key fragmentation pathways.
Caption: General workflow for peptide analysis by LC-MS/MS.
Caption: Comparison of peptide fragmentation pathways.
References
- 1. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel derivatization method for peptides to increase sensitivity and backbone fragmentation in liquid secondary-ion mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. chimia.ch [chimia.ch]
- 9. mdpi.com [mdpi.com]
- 10. Absolute Quantitation of Peptides and Proteins by Coulometric Mass Spectrometry After Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparing beta-Alanine Benzyl Ester p-Toluenesulfonate to other beta-alanine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of beta-Alanine Benzyl Ester p-Toluenesulfonate with other key beta-alanine derivatives. The focus is on providing objective data and detailed experimental protocols to assist in the selection and evaluation of these compounds for research and pharmaceutical development.
Introduction to Beta-Alanine and its Derivatives
Beta-alanine is a naturally occurring beta-amino acid that serves as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle and brain tissue.[1][2][3] Carnosine plays a crucial role in intracellular pH buffering, antioxidant activities, and protection against glycation.[1][2][4] Consequently, supplementation with beta-alanine has been shown to increase muscle carnosine concentrations, leading to improved performance in high-intensity exercise.[5][6][7]
However, the use of beta-alanine itself can be limited by factors such as its rapid absorption and potential for side effects like paresthesia (a tingling sensation). This has led to the development of various beta-alanine derivatives, such as esters and N-acetylated forms, which may offer improved pharmacokinetic profiles and serve as effective prodrugs. This guide focuses on comparing this compound to other common derivatives.
Chemical Properties of Beta-Alanine Derivatives
A clear understanding of the chemical properties of these derivatives is essential for predicting their behavior in biological systems.
| Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Form | Key Features |
| This compound | C17H21NO5S | 351.42 | White to cream powder | A salt of the benzyl ester of beta-alanine, potentially offering increased stability and utility in peptide synthesis.[8][9] |
| beta-Alanine Ethyl Ester Hydrochloride | C5H12ClNO2 | 153.61 | Powder | The ethyl ester of beta-alanine, expected to hydrolyze to beta-alanine in the body.[6][10][11] |
| N-Acetyl-beta-alanine | C5H9NO3 | 147.13 | Not specified | An N-acetylated derivative that may offer altered absorption kinetics and reduced side effects.[12] |
Comparative Performance and Biological Activity
While direct, head-to-head experimental data comparing the performance of this compound with other derivatives is limited in publicly available literature, we can infer potential differences based on their chemical structures and the known biological roles of beta-alanine. The following table outlines key performance parameters and the expected outcomes for each derivative.
| Parameter | This compound | beta-Alanine Ethyl Ester | N-Acetyl-beta-alanine |
| Bioavailability | Expected to be higher than beta-alanine due to increased lipophilicity, potentially leading to enhanced cell permeability. Requires experimental verification. | Likely higher than beta-alanine due to ester linkage, but potentially lower than the benzyl ester due to smaller size. | May have altered absorption pathways compared to beta-alanine, potentially leading to different pharmacokinetic profiles.[13] |
| Efficacy in Increasing Carnosine Levels | Dependent on the rate of hydrolysis to free beta-alanine in vivo. The benzyl ester may offer a more sustained release. | Dependent on hydrolysis to beta-alanine. | Dependent on de-acetylation to beta-alanine by enzymes like N-acetyl-beta-alanine deacetylase.[13] |
| Neurological Activity | Expected to be inactive at GABA and glycine receptors until hydrolyzed to beta-alanine. | Expected to be inactive at GABA and glycine receptors until hydrolyzed to beta-alanine. | The N-acetyl form is suggested to be neurologically inactive, potentially reducing the risk of paresthesia.[13] |
| Stability | The p-toluenesulfonate salt form generally offers improved stability for storage and handling. | The hydrochloride salt improves stability. The ester itself is susceptible to hydrolysis.[14] | Generally stable under normal conditions. |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for beta-alanine and its derivatives is to increase the intracellular concentration of carnosine. Additionally, beta-alanine itself can act as a neurotransmitter.
Carnosine Synthesis Pathway
The primary therapeutic and performance-enhancing effects of beta-alanine supplementation are attributed to its role in carnosine synthesis. Beta-alanine derivatives are designed to be prodrugs that deliver beta-alanine to the target tissues, where it can then be utilized in this pathway.
Caption: Carnosine synthesis from beta-alanine derivatives.
Neurotransmitter Activity
Beta-alanine is a structural analog of the inhibitory neurotransmitters GABA and glycine and can act as an agonist at their respective receptors.[15][16][17] This interaction is thought to be responsible for the paresthesia associated with high doses of beta-alanine. Derivatives that are not rapidly hydrolyzed may mitigate this effect.
Caption: Interaction of beta-alanine with neurotransmitter receptors.
Experimental Protocols
To facilitate a direct comparison of beta-alanine derivatives, the following detailed experimental protocols are provided.
Protocol 1: Determination of Muscle Carnosine Content by HPLC
This protocol is adapted from established methods for quantifying carnosine in muscle tissue.[2][5][18]
Caption: HPLC workflow for muscle carnosine.
1. Sample Preparation:
-
Obtain muscle biopsy samples and immediately freeze them in liquid nitrogen.
-
Lyophilize the samples and dissect free of any visible connective tissue and fat.
-
Accurately weigh 3-5 mg of the powdered muscle tissue.
-
Homogenize the sample in 0.5 M perchloric acid (HClO4).
-
Neutralize the homogenate with 2.1 M potassium bicarbonate (KHCO3).
-
Centrifuge the samples to pellet the protein precipitate.
-
Collect the supernatant for HPLC analysis.
2. HPLC Conditions:
-
Column: Atlantis HILIC silica column (e.g., 4.6 × 150 mm, 3 µm).[18]
-
Mobile Phase A: 0.65 mM ammonium acetate, pH 5.5, in water/acetonitrile (25:75).[18]
-
Mobile Phase B: 4.55 mM ammonium acetate, pH 5.5, in water/acetonitrile (70:30).[18]
-
Gradient: A linear gradient from 0% to 100% of mobile phase B over 13 minutes.[18]
-
Flow Rate: 1.4 mL/min.[18]
-
Detection: UV at 214 nm.[18]
-
Quantification: Prepare a standard curve with known concentrations of carnosine.
Protocol 2: In Vitro Cell Permeability Assay
This protocol can be used to compare the ability of different beta-alanine derivatives to cross cell membranes, providing an indication of their potential bioavailability.
1. Cell Culture:
-
Culture a suitable cell line (e.g., C2C12 myoblasts for muscle cells) to confluence in appropriate growth medium.
2. Treatment:
-
Prepare solutions of beta-alanine, this compound, and other derivatives at equimolar concentrations in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with the different derivative solutions for various time points (e.g., 15, 30, 60, 120 minutes).
3. Cell Lysis and Analysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compounds.
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the intracellular concentration of beta-alanine (and any remaining derivative) using HPLC or LC-MS/MS.
4. Data Analysis:
-
Calculate the rate of uptake for each derivative.
-
Compare the permeability of the different derivatives.
Protocol 3: In Vitro Hydrolysis Assay
This protocol is designed to determine the rate at which the ester or amide bond of a beta-alanine derivative is cleaved in a biologically relevant matrix.
1. Incubation:
-
Prepare solutions of the beta-alanine derivatives in fresh human or animal plasma.
-
Incubate the solutions at 37°C.
2. Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the plasma-derivative mixture.
-
Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., acetonitrile or methanol).
3. Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the concentration of the parent derivative and the released beta-alanine.
4. Data Analysis:
-
Plot the concentration of the parent derivative over time.
-
Calculate the hydrolysis rate and the half-life of each derivative in plasma.
Conclusion
This compound represents a promising derivative for research and development due to its potential for enhanced stability and bioavailability. While direct comparative data with other derivatives is not yet widely available, the experimental protocols outlined in this guide provide a robust framework for conducting such evaluations. By systematically comparing the chemical properties, biological activity, and pharmacokinetic profiles of these compounds, researchers can make informed decisions about the most suitable beta-alanine derivative for their specific applications, from basic research to the development of novel therapeutics and performance-enhancing supplements.
References
- 1. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. veganhealth.org [veganhealth.org]
- 4. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]
- 6. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Alanine supplementation for athletic performance: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. wataminato.org [wataminato.org]
- 11. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]
- 12. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual activation of GABAA and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. biorxiv.org [biorxiv.org]
A Researcher's Guide to Chiral Purity Analysis of beta-Alanine Benzyl Ester p-Toluenesulfonate
For researchers, scientists, and professionals in drug development, ensuring the chiral purity of starting materials and intermediates is paramount. Beta-Alanine Benzyl Ester p-Toluenesulfonate, a key building block in the synthesis of various chiral molecules, requires robust analytical methods to determine its enantiomeric composition accurately. The presence of the undesired enantiomer can have significant implications for the efficacy and safety of the final active pharmaceutical ingredient.
This guide provides a comparative overview of the primary analytical techniques for the chiral purity analysis of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is presented as a valuable alternative method. This guide offers detailed experimental protocols, a comparison of performance characteristics, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Techniques
The choice of analytical technique for chiral purity analysis depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for destructive or non-destructive analysis. The following table summarizes the key performance characteristics of each method for the analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agent |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP). | Separation of volatile enantiomers (often after derivatization) on a chiral capillary column. | Separation using a supercritical fluid as the mobile phase, offering high efficiency and speed. | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector. | Formation of diastereomeric complexes in solution, leading to distinct and quantifiable signals in the NMR spectrum. |
| Sample Preparation | Typically minimal; dissolution in a suitable solvent. | Derivatization is usually required to increase volatility. | Dissolution in a suitable solvent. | Dissolution in the background electrolyte. | Dissolution in a deuterated solvent with the addition of a chiral solvating agent. |
| Instrumentation | HPLC system with a chiral column, pump, autosampler, and UV detector. | Gas chromatograph with a chiral capillary column, injector, oven, and a flame ionization detector (FID) or mass spectrometer (MS). | SFC system with a chiral column, pump for CO2 and co-solvent, back pressure regulator, and detector (e.g., UV, MS). | Capillary electrophoresis system with a capillary, high-voltage power supply, and detector (typically UV). | NMR spectrometer. |
| Speed | Moderate | Fast, but requires derivatization time. | Very fast, often 3-5 times faster than HPLC. | Fast | Fast analysis time per sample, but may require longer acquisition times for low concentration impurities. |
| Resolution | Good to excellent | Excellent | Excellent | Very high efficiency and resolution. | Dependent on the chiral solvating agent and the specific protons being observed. |
| Sensitivity | Good | Very high, especially with MS detection. | Good | High | Generally lower than chromatographic methods. |
| Development Effort | Moderate | High (due to derivatization) | Moderate | Moderate to High | Moderate |
| "Green" Chemistry | Moderate (solvent consumption) | Low (low solvent usage) | High (uses CO2 as the primary mobile phase). | High (very low solvent and sample consumption). | Moderate (deuterated solvent usage). |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide starting points for method development for each of the discussed techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for the direct analysis of the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase is a good starting point. For example, a cellulose or amylose-based column.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized. A small amount of an acidic or basic additive may be required to improve peak shape.
-
Flow Rate: 0.5 - 1.5 mL/min
-
Column Temperature: 20 - 40 °C
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 254 nm).
-
Injection Volume: 5 - 20 µL
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
Chiral Gas Chromatography (GC)
Due to the low volatility of this compound, derivatization is a necessary step for chiral GC analysis.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a chiral capillary column, a temperature-programmable oven, and a flame ionization detector (FID) or a mass spectrometer (MS).
Derivatization Protocol (General Approach):
-
N-acylation: React the primary amine of the beta-alanine moiety with a chiral or achiral acylating agent to form a more volatile amide. A common approach is to use a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), in an aprotic solvent like dichloromethane or acetonitrile.
-
Esterification (if necessary): If the free acid were being analyzed, the carboxylic acid would also need to be esterified. As the compound is already a benzyl ester, this step is not required.
-
Work-up: After the reaction is complete, the excess derivatizing agent and solvent are typically removed under a stream of nitrogen. The residue is then reconstituted in a suitable solvent for GC injection (e.g., ethyl acetate).
GC Conditions:
-
Chiral Column: A column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chirasil-DEX CB) or a chiral polysiloxane (e.g., Chirasil-Val).
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Detector Temperature: 280 °C (for FID) or as appropriate for the MS interface.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering advantages in speed and reduced solvent consumption.
Instrumentation:
-
SFC system with pumps for delivering liquid CO2 and a co-solvent, a back-pressure regulator, a column oven, an autosampler, and a detector (e.g., UV-Vis or MS).
SFC Conditions:
-
Chiral Column: Polysaccharide-based chiral stationary phases are commonly used and are a good starting point.
-
Mobile Phase: Supercritical CO2 with a polar organic modifier (co-solvent) such as methanol, ethanol, or isopropanol. The percentage of the co-solvent is a key parameter for optimization.
-
Back Pressure: 100 - 200 bar
-
Flow Rate: 1 - 4 mL/min
-
Column Temperature: 30 - 50 °C
-
Detection: UV detection at an appropriate wavelength.
Sample Preparation:
-
Dissolve the sample in the co-solvent or a compatible solvent mixture to a suitable concentration.
-
Filter the solution before injection.
Chiral Capillary Electrophoresis (CE)
CE offers very high separation efficiency and requires minimal sample and solvent.
Instrumentation:
-
Capillary electrophoresis system with a high-voltage power supply, a fused-silica capillary, an autosampler, and a detector (typically UV).
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30-60 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH.
-
Chiral Selector: A chiral selector is added to the BGE to enable the separation of enantiomers. Common chiral selectors for amino acid derivatives include cyclodextrins (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin). The type and concentration of the cyclodextrin need to be optimized.
-
Voltage: 15 - 30 kV
-
Temperature: 20 - 30 °C
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm).
Sample Preparation:
-
Dissolve the sample in the BGE or water to a suitable concentration.
-
Filter the sample if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy provides a non-destructive method for determining enantiomeric excess. This technique relies on the formation of transient diastereomeric complexes between the analyte and a chiral solvating agent (CSA), which results in separate, quantifiable signals for each enantiomer in the NMR spectrum.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher is recommended for better resolution).
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard 1H NMR spectrum of the sample to serve as a reference.
-
-
Addition of Chiral Solvating Agent:
-
Prepare a stock solution of a suitable chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent) in the same deuterated solvent.
-
Add small, incremental amounts of the CSA stock solution to the NMR tube containing the sample.
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum after each addition of the CSA.
-
Monitor the spectrum for the separation of signals corresponding to specific protons in the two enantiomers. Protons close to the chiral center are most likely to show separation.
-
-
Quantification:
-
Once sufficient separation is achieved, carefully integrate the signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
-
Experimental Workflows
To visualize the logical flow of each analytical technique, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Chiral Purity Analysis by HPLC.
Caption: Workflow for Chiral Purity Analysis by GC.
Caption: Generalized workflow for Chiral SFC and CE Analysis.
A Comparative Guide to the Performance of beta-Alanine Benzyl Ester and Fmoc-beta-Alanine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating beta-alanine, the choice between using beta-Alanine Benzyl Ester and Fmoc-beta-Alanine is a critical decision that influences the overall synthetic strategy, yield, and purity of the final product. This guide provides an objective comparison of these two building blocks within the context of Solid-Phase Peptide Synthesis (SPPS), supported by available data and established experimental protocols.
Executive Summary
The selection between beta-Alanine Benzyl Ester and Fmoc-beta-Alanine is fundamentally a choice between two distinct SPPS strategies: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) methodologies, respectively.
-
Fmoc-beta-Alanine is utilized in the milder, more modern Fmoc-SPPS. A significant consideration with Fmoc-beta-Alanine is its well-documented presence as an impurity in other Fmoc-amino acid preparations, which can lead to unintentional incorporation into peptide sequences. When used as a deliberate building block, it follows the standard, mild Fmoc-SPPS workflow.
-
beta-Alanine Benzyl Ester , typically employed as Boc-beta-Alanine Benzyl Ester , is a cornerstone of the robust, traditional Boc-SPPS. This strategy involves harsher acidic conditions for deprotection.
A direct head-to-head performance comparison in the literature is scarce. Therefore, this guide will compare their performance based on the general principles and outcomes of the SPPS strategies they are a part of.
Data Presentation: Performance Parameters in SPPS
The following tables summarize representative quantitative data for the Boc and Fmoc SPPS strategies. These values can be influenced by the specific peptide sequence, length, and synthesis conditions.
Table 1: Representative Quantitative Data for Boc-SPPS (utilizing Boc-beta-Alanine Benzyl Ester)
| Parameter | Typical Value | Method of Determination |
| Resin Loading Efficiency | 0.5 - 0.8 mmol/g | Quantitative amino acid analysis |
| Per-cycle Coupling Efficiency | >99% | Kaiser (Ninhydrin) Test |
| Overall Crude Peptide Yield | 60 - 80% | Gravimetric analysis |
| Final Peptide Purity (after HPLC) | >95% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
Table 2: Representative Quantitative Data for Fmoc-SPPS (utilizing Fmoc-beta-Alanine)
| Parameter | Typical Value | Method of Determination |
| Per-cycle Coupling Efficiency | >99.5% | UV monitoring of Fmoc deprotection |
| Deprotection Time per cycle | 5-20 minutes | UV monitoring |
| Crude Peptide Purity | 85-95% | RP-HPLC |
| Final Peptide Yield | 20-40% | Gravimetric analysis |
| Final Purity (Post-HPLC) | >98% | RP-HPLC |
Key Differences and Performance Considerations
| Feature | beta-Alanine Benzyl Ester (in Boc-SPPS) | Fmoc-beta-Alanine (in Fmoc-SPPS) |
| SPPS Strategy | Boc/Bzl (tert-butyloxycarbonyl/benzyl) | Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) |
| N-α Protection | Boc group | Fmoc group |
| C-terminal Protection | Benzyl Ester | Typically linked to a resin with an acid-labile linker |
| Deprotection Chemistry | Acid-labile (TFA for Boc, strong acid like HF for final cleavage) | Base-labile (e.g., 20% piperidine in DMF) |
| Orthogonality | Not fully orthogonal as both Boc and benzyl groups are acid-labile, but their lability differs significantly. | Fully orthogonal; Fmoc is base-labile while side-chain protecting groups are acid-labile. |
| Side Reactions | Potential for tert-butylation of sensitive residues (e.g., Trp, Met) during Boc deprotection.[1] | Risk of aspartimide formation in sequences containing aspartic acid.[2] Fmoc-beta-Alanine itself is a known impurity in other Fmoc-amino acids due to Lossen rearrangement during synthesis of the building block.[2][3][4][5] |
| Process Mildness | Harsher conditions, particularly the final cleavage with HF. | Milder conditions, compatible with sensitive modifications like phosphorylation and glycosylation.[2][6] |
| Automation | Can be automated, but requires handling of corrosive TFA in each cycle. | Easily automated, with the advantage of UV monitoring for deprotection steps.[6] |
Experimental Protocols
Protocol 1: Incorporation of Boc-beta-Alanine Benzyl Ester in Boc-SPPS
This protocol outlines the attachment of the first amino acid, Boc-beta-Alanine, to a Merrifield resin and a standard Boc-SPPS cycle.
A. Attachment to Merrifield Resin (Cesium Salt Method)
-
Preparation of Cesium Salt: Dissolve Boc-beta-Alanine (1.2 eq. relative to resin substitution) in ethanol. Add water and titrate to pH 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃). Evaporate to dryness.
-
Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for at least 30 minutes.
-
Esterification: Wash the resin with N,N-Dimethylformamide (DMF). Add the dried Boc-beta-Alanine cesium salt dissolved in DMF to the resin. Heat the mixture at 50°C overnight.
-
Washing: Wash the resin sequentially with DMF, DMF/water, DMF, DCM, and methanol. Dry the resin under vacuum.
B. Standard Boc-SPPS Cycle
-
N-α-Boc Deprotection: Swell the peptide-resin in DCM. Treat with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Neutralization: Wash with DCM. Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling (DCC/HOBt Method): In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF. Add this solution to the resin, followed by N,N'-dicyclohexylcarbodiimide (DCC) (3 eq.) in DCM. Agitate for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Wash the resin with DMF and DCM to prepare for the next cycle.
Protocol 2: Incorporation of Fmoc-beta-Alanine in Fmoc-SPPS
This protocol describes a standard cycle for the incorporation of Fmoc-beta-Alanine.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling (HBTU/DIEA Method): In a separate vessel, dissolve Fmoc-beta-Alanine (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIEA (6-10 eq.) to activate the amino acid. Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitoring and Washing: Monitor the coupling reaction using the Kaiser test. A negative test (beads remain colorless or yellow) indicates complete coupling. Wash the resin with DMF and DCM.
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Researcher's Guide to Carboxyl Protecting Groups: Comparing the Stability of Benzyl Esters to Methyl, Ethyl, and Tert-Butyl Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of a carboxyl protecting group is a critical decision that can significantly impact the success of a multi-step organic synthesis. The stability of these groups under various reaction conditions dictates their suitability for a given synthetic route, ensuring that the carboxylic acid moiety remains masked until its desired unmasking. This guide provides an objective comparison of the stability of the benzyl ester protecting group against other commonly used alternatives—methyl, ethyl, and tert-butyl esters—supported by experimental data and detailed methodologies.
The Principle of Orthogonal Protection in Synthesis
At the heart of protecting group strategy is the concept of orthogonality. Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct chemical conditions.[1][2] This principle is fundamental in the synthesis of complex molecules, such as peptides and natural products, where multiple functional groups require protection.[1][3] The choice of a carboxyl protecting group is therefore not made in isolation but is intrinsically linked to the other protecting groups present in the molecule and the planned sequence of chemical transformations.[3]
Comparative Stability of Common Carboxyl Protecting Groups
The stability of an ester protecting group is not absolute and is highly dependent on the specific chemical environment. The following sections and tables summarize the stability of benzyl, methyl, ethyl, and tert-butyl esters under common deprotection conditions: acidic, basic, and hydrogenolytic cleavage.
Benzyl Esters (Bn)
Benzyl esters are a popular choice for carboxyl protection due to their general stability under both acidic and basic conditions.[3][4] Their primary mode of cleavage is through catalytic hydrogenolysis, a mild and neutral method that is compatible with a wide range of functional groups.[3][5] However, functional groups susceptible to reduction, such as alkenes or alkynes, may not be compatible with this deprotection strategy.[3] Strong acids can also cleave benzyl esters, though this is less common.[6]
Methyl and Ethyl Esters (Me, Et)
Methyl and ethyl esters are among the simplest and most common carboxyl protecting groups. Their stability is generally moderate, and they are readily cleaved by base-catalyzed hydrolysis (saponification).[4][7] While stable under mild acidic conditions, they can be cleaved by strong acids.[3] The relative rate of hydrolysis under basic conditions is influenced by steric hindrance, with methyl esters hydrolyzing faster than ethyl esters.[4]
Tert-Butyl Esters (t-Bu)
Tert-butyl esters are highly valued for their stability under basic and nucleophilic conditions.[3][4] Their cleavage is most effectively achieved under acidic conditions, proceeding through a stable tertiary carbocation intermediate.[8] This specific lability makes them an excellent orthogonal protecting group to base-labile and hydrogenolysis-labile groups.[3]
Data Presentation: Quantitative Comparison of Ester Stability
The following table summarizes the relative stability of common carboxyl protecting groups under various deprotection conditions. The data is compiled from multiple sources and is intended to provide a comparative overview. Specific reaction rates can be highly substrate-dependent.
| Protecting Group | Deprotection Conditions | Stability/Lability | Half-life (t₁/₂) under Basic Conditions (LiOH/THF:H₂O) |
| Benzyl Ester (Bn) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Labile | 16 min (Benzyl Benzoate)[9][10] |
| Strong Acid (e.g., HBr/AcOH) | Labile[6] | ||
| Basic (e.g., LiOH, NaOH) | Generally Stable[3][4] | ||
| Methyl Ester (Me) | Basic (e.g., LiOH, NaOH) | Labile[4] | 14 min (Methyl Benzoate)[9][10] |
| Strong Acid (e.g., conc. HCl) | Labile[3] | ||
| Hydrogenolysis | Stable | ||
| Ethyl Ester (Et) | Basic (e.g., LiOH, NaOH) | Labile[4] | 14 min (Ethyl Benzoate)[9][10] |
| Strong Acid (e.g., conc. HCl) | Labile[3] | ||
| Hydrogenolysis | Stable | ||
| Tert-Butyl Ester (t-Bu) | Acidic (e.g., TFA, HCl) | Labile[3][8] | Generally Stable[4] |
| Basic (e.g., LiOH, NaOH) | Generally Stable[3][4] | ||
| Hydrogenolysis | Stable |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and selective removal of protecting groups.
Protocol 1: Deprotection of Benzyl Esters via Catalytic Hydrogenolysis
Objective: To selectively cleave a benzyl ester in the presence of acid- and base-sensitive functional groups.
Materials:
-
Benzyl ester-protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (or other suitable solvent like ethyl acetate or THF)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl ester-protected compound in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).
-
Secure a hydrogen-filled balloon to the reaction flask or place the reaction under a hydrogen atmosphere in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.[1]
Protocol 2: Deprotection of Methyl/Ethyl Esters via Base-Catalyzed Hydrolysis
Objective: To cleave a methyl or ethyl ester using basic conditions.
Materials:
-
Methyl or ethyl ester-protected compound
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Methanol (or THF) and water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester-protected compound in a mixture of methanol and water.
-
Add a solution of LiOH or NaOH (typically 1.1-2.0 equivalents).
-
Stir the reaction mixture at room temperature. The reaction may be gently heated to increase the rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and acidify to a pH of ~3 with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 3: Deprotection of Tert-Butyl Esters via Acid-Catalyzed Cleavage
Objective: To selectively remove a tert-butyl ester in the presence of base-sensitive or hydrogenation-sensitive groups.
Materials:
-
Tert-butyl ester-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger such as triisopropylsilane (TIS)
Procedure:
-
Dissolve the tert-butyl ester-protected compound in DCM.
-
Add TFA (typically in a 1:1 ratio with DCM). If the substrate contains functional groups susceptible to alkylation by the tert-butyl cation (e.g., tryptophan or methionine residues), add a scavenger like TIS (e.g., 95:2.5:2.5 TFA:DCM:TIS).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The crude carboxylic acid can then be purified by an appropriate method.[8]
Mandatory Visualization: Selecting a Carboxyl Protecting Group
The choice of a carboxyl protecting group is a critical step in planning a synthetic route. The following diagram, generated using the DOT language, illustrates a logical workflow for selecting an appropriate protecting group based on the stability of other functional groups and planned reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Decoding Beta-Alanine Peptides: A Comparative Guide to MS/MS Validation
For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is paramount. The incorporation of non-proteinogenic amino acids like beta-alanine (β-Ala) presents unique challenges for sequence confirmation by tandem mass spectrometry (MS/MS). This guide provides an objective comparison of mass spectrometric methodologies for validating peptide sequences containing beta-alanine, supported by experimental data and detailed protocols to ensure accurate and reproducible results.
The unique structure of beta-alanine, an isomer of the proteinogenic alpha-alanine (α-Ala), influences peptide fragmentation patterns in MS/MS analysis. Understanding these specific fragmentation pathways is crucial for confident sequence validation and distinguishing between isomeric peptides.
Distinguishing α-Alanine and β-Alanine Containing Peptides by CID
Collision-Induced Dissociation (CID) is a widely used fragmentation technique that provides valuable structural information for peptides. Studies on isomeric dipeptides have revealed distinct fragmentation patterns that allow for the differentiation of α-Ala and β-Ala residues.
Peptides containing an N-terminal β-Ala residue exhibit a characteristic loss of an imine.[1] Furthermore, the formation of lactam ions at m/z 72 is a unique diagnostic marker for the presence of a β-Ala residue within a peptide.[1] For more complex sequences, multi-stage fragmentation (MS³) experiments can provide additional clarity. Specifically, MS³ analysis of y₁ and b₂ ions can help to identify the C-terminal residue and differentiate between peptide isomers.[1]
Comparison of Fragmentation Techniques for Beta-Alanine Peptide Analysis
While CID is informative, other fragmentation methods such as Higher-Energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) offer alternative and often complementary data for peptide sequencing. The choice of fragmentation technique can significantly impact the quality of the MS/MS spectrum and the confidence of peptide identification.
| Fragmentation Technique | Principle | Advantages for β-Ala Peptides | Disadvantages for β-Ala Peptides |
| Collision-Induced Dissociation (CID) | Low-energy collisions with an inert gas to induce fragmentation primarily at the peptide backbone. | Generates diagnostic fragment ions for N-terminal β-Ala (imine loss, lactam ion at m/z 72).[1] Well-established and widely available. | Can produce complex spectra with extensive neutral losses, potentially complicating interpretation for longer peptides. May not be efficient for peptides with high charge states. |
| Higher-Energy Collisional Dissociation (HCD) | Beam-type CID performed in a high-resolution mass analyzer, leading to fragmentation with higher energy. | Often provides more fragment ions and better sequence coverage for doubly charged peptides compared to CID.[2] The higher energy can lead to more informative side-chain cleavages. | May result in the loss of labile post-translational modifications, although this is less of a concern for synthetic peptides without such modifications. |
| Electron Transfer Dissociation (ETD) | Fragmentation is induced by transferring an electron to a multiply protonated peptide, causing cleavage of the N-Cα bond. | Particularly effective for peptides with higher charge states (>2+).[2][3] Preserves labile modifications and is less dependent on peptide sequence for fragmentation efficiency. Can provide complementary c- and z-type fragment ions. | Generally less efficient for doubly charged peptides.[2] Can have a slower scan rate compared to CID and HCD.[4] |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
A standard protocol for preparing synthetic peptides for LC-MS/MS analysis is as follows:
-
Reconstitution: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water or a water/acetonitrile mixture, to a stock concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution with 0.1% formic acid in water to a final concentration suitable for injection (e.g., 1-10 pmol/µL).
-
LC-MS/MS Analysis: Inject the diluted peptide solution onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.
Generic LC-MS/MS Method for Peptide Sequencing
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over a suitable time (e.g., 30-60 minutes) at a flow rate of approximately 300 nL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 350-1500 m/z).
-
MS/MS Scan (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation using CID, HCD, or ETD.
-
Dynamic Exclusion: Employ dynamic exclusion to prevent repeated fragmentation of the same precursor ion.
-
Visualizing the Workflow and Fragmentation
Experimental Workflow for Beta-Alanine Peptide Validation
Figure 1. A schematic of the experimental workflow for the validation of a synthetic peptide containing beta-alanine.
Fragmentation of a Peptide Containing N-terminal Beta-Alanine
References
- 1. Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of β-Alanine Incorporation on Peptide Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as β-alanine, into peptide sequences represents a powerful strategy in medicinal chemistry and materials science. This modification can profoundly influence peptide conformation, stability, and biological activity. This guide provides an objective comparison of the structural and functional consequences of substituting a standard α-amino acid with β-alanine, supported by experimental data from various analytical techniques.
Data Presentation: A Comparative Analysis
The introduction of a β-alanine residue alters the peptide backbone by inserting an additional methylene group. This seemingly minor change has significant repercussions for local and global peptide structure. The following table summarizes key quantitative data comparing peptides with and without β-alanine incorporation.
| Parameter | α-Amino Acid Containing Peptide | β-Alanine Containing Peptide | Impact of β-Alanine Incorporation |
| Backbone Dihedral Angles | |||
| φ (phi) | Typically -150° to -50° (β-sheet/α-helix) | More varied; can adopt both gauche (-60°) and trans (180°) conformations around the Cα-Cβ bond. | Increased conformational flexibility; allows for unique folds not accessible to α-peptides. |
| ψ (psi) | Typically -70° to +160° (β-sheet/α-helix) | Also shows wider variation depending on neighboring residues and local structure. | Contributes to the formation of novel secondary structures. |
| ω (omega) | ~180° (trans) or ~0° (cis) | Predominantly trans (~180°). | Similar preference for the trans peptide bond. |
| Hydrogen Bonding | |||
| i to i+4 (α-helix) | Common, with H-bond distances of ~2.0 Å. | Less common; disrupts α-helical propensity. | Destabilizes α-helical structures. |
| i to i+3 (310-helix/turns) | Present in tighter helical turns. | Can participate in various turn structures. | Promotes the formation of various β-turns. |
| Inter-strand (β-sheet) | Key for β-sheet formation, with H-bond distances of ~2.0 Å. | Can participate in β-sheet-like structures, but with altered geometry. | Can induce or disrupt β-sheet formation depending on the context. |
| Secondary Structure Propensity | |||
| α-Helix | Favored by many α-amino acids (e.g., Alanine, Leucine). | Generally disrupts α-helical structures. | Acts as an "α-helix breaker." |
| β-Turn | Promoted by specific sequences (e.g., Pro-Gly). | Strong promoter of various β-turn conformations. | Can be used to design specific turn structures. |
| Thermal Stability | |||
| Melting Temperature (Tm) | Varies depending on sequence and structure. | Can either increase or decrease Tm. | Effect is context-dependent; can enhance stability by promoting compact, well-ordered structures or decrease it by disrupting favorable interactions. |
| Spectroscopic Properties | |||
| NMR Chemical Shifts (1H, 13C) | Well-characterized for all standard residues. | Distinct chemical shifts for the additional methylene protons and carbons provide unique spectroscopic signatures. | Allows for unambiguous identification and conformational analysis of the β-alanine residue. |
| FTIR Amide I Band | ~1655 cm-1 (α-helix), ~1630 cm-1 (β-sheet). | Can cause shifts in the Amide I band, reflecting changes in secondary structure. | Provides a sensitive probe for conformational changes upon β-alanine incorporation. |
Experimental Protocols
The structural and functional characterization of β-alanine-containing peptides relies on a suite of biophysical and analytical techniques. Detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing both natural and modified peptides.[1][2][3]
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide for C-terminal amides, Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either α or β) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form the peptide bond.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[4][5][6][7]
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH) or a buffered aqueous solution (e.g., 90% H₂O/10% D₂O with a phosphate buffer) to a concentration of 1-5 mM.[6]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the peptide.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify through-bond correlations between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled peptides (¹³C, ¹⁵N), acquire HSQC spectra to resolve resonance overlap and aid in backbone and side-chain assignments.
-
-
Resonance Assignment: Use the combination of TOCSY, COSY, and HSQC spectra to assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.
-
Structure Calculation: Use the distance restraints from the NOESY spectrum and dihedral angle restraints derived from coupling constants and chemical shifts to calculate a family of 3D structures that are consistent with the experimental data.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of peptides in the solid state.[8][9][10][11][12]
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type and concentration) to find conditions that yield well-ordered crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.[8][9]
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. Rotate the crystal and collect the diffraction pattern on a detector.[12]
-
Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: Determine the initial phases of the diffraction data (e.g., by molecular replacement or experimental phasing) to generate an initial electron density map. Build an atomic model of the peptide into the electron density map and refine the model against the experimental data to obtain the final high-resolution structure.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[13][14][15][16][17]
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.[13][14]
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas and allow the lamp to warm up.
-
Blank Measurement: Record a baseline spectrum of the buffer alone in a quartz cuvette (typically 1 mm path length).
-
Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions as the blank.
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the peptide. Convert the data from millidegrees to mean residue ellipticity.
-
Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) to estimate the percentages of α-helix, β-sheet, β-turn, and random coil structures.
Mandatory Visualizations
Experimental Workflow for Assessing β-Alanine Impact
Caption: Workflow for assessing the impact of β-alanine incorporation.
β-Alanine Activated MRGPRD Signaling Pathway
β-Alanine has been identified as an agonist for the Mas-related G protein-coupled receptor D (MRGPRD), which is expressed in sensory neurons and is involved in itch and pain sensation.[18][19][20][21][22] Activation of MRGPRD by β-alanine initiates a downstream signaling cascade.
Caption: β-Alanine signaling through the MRGPRD receptor.[19]
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. rsc.org [rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. approcess.com [approcess.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Video: Protein Expression, Crystallization, and X-Ray Diffraction [jove.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 18. jneurosci.org [jneurosci.org]
- 19. Constitutive, Basal, and β-Alanine-Mediated Activation of the Human Mas-Related G Protein-Coupled Receptor D Induces Release of the Inflammatory Cytokine IL-6 and Is Dependent on NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Identification of Physiologically Active Substances as Novel Ligands for MRGPRD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jneurosci.org [jneurosci.org]
A Comparative Guide to Purity Assessment of Crude Peptides Synthesized with β-Alanine Benzyl Ester
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating β-alanine, the choice of protecting group strategy is a critical determinant of the final product's purity and yield. This guide provides an objective comparison of using β-Alanine Benzyl Ester (a component of the Boc/Bzl strategy) versus the more common Fmoc-β-Alanine-OH (used in the Fmoc/tBu strategy) for the solid-phase peptide synthesis (SPPS) of β-alanine-containing peptides. The comparison is supported by a summary of expected performance, potential impurity profiles, and detailed experimental protocols for purity assessment.
Comparative Analysis: Boc-β-Alanine-OBzl vs. Fmoc-β-Alanine-OH
The selection between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies for peptide synthesis has significant implications for the purity of the crude product. When incorporating β-alanine, using Boc-β-Alanine-OBzl as part of a Boc/Bzl strategy offers distinct advantages and disadvantages compared to using Fmoc-β-Ala-OH in an Fmoc/tBu strategy.
The Boc strategy is well-regarded for its ability to synthesize long or hydrophobic peptides that are prone to aggregation.[1] The strong acidic conditions used for deprotection can help to break up secondary structures that may form during synthesis.[1] Conversely, the Fmoc strategy is favored for its milder deprotection conditions, which are compatible with a wider range of sensitive functional groups and linkers.[1] This generally leads to a higher crude purity and fewer side products.[1]
It is important to note that Fmoc-β-Ala-OH is often identified as an impurity in other Fmoc-protected amino acids, arising from a Lossen-type rearrangement during the manufacturing process.[2][3] This highlights the importance of using high-purity reagents to avoid unintentional incorporation of β-alanine.
Table 1: Performance Comparison of Boc-β-Alanine-OBzl vs. Fmoc-β-Alanine-OH in SPPS
| Parameter | Boc-β-Alanine-OBzl (Boc/Bzl Strategy) | Fmoc-β-Alanine-OH (Fmoc/tBu Strategy) | Key Considerations |
| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) | The harsh acidic conditions of the Boc strategy may lead to side reactions with sensitive residues, while the basic conditions of the Fmoc strategy can cause issues like aspartimide formation.[2][4] |
| Typical Crude Peptide Purity | 70-85% | 85-95% | The milder conditions of the Fmoc strategy generally result in a cleaner crude product.[1] |
| Overall Crude Peptide Yield | 60-80% | Higher than Boc strategy, but sequence dependent | Yield is highly dependent on the peptide sequence, length, and coupling efficiency.[5][6] |
| Potential for Side Reactions | - Acid-catalyzed side reactions- Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during deprotection. | - Aspartimide formation, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[4]- Diketopiperazine formation at the dipeptide stage. | The choice of strategy should consider the peptide sequence to minimize known side reactions. |
| Final Purity (Post-HPLC) | >98% | >98% | Both methods are capable of producing high-purity peptides after chromatographic purification.[1] |
Experimental Protocols for Purity Assessment
Accurate assessment of crude peptide purity is essential for optimizing synthesis and purification strategies. The following are detailed protocols for the most common analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for determining the purity of synthetic peptides.[7] The separation is based on the hydrophobicity of the peptide and its impurities.
Protocol:
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of 1 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used for peptide analysis (e.g., 4.6 x 150 mm or 4.6 x 250 mm with a particle size of 3-5 µm).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C (elevated temperatures can improve peak shape for hydrophobic peptides).
-
Detection Wavelength: 214 nm or 220 nm (for detection of the peptide bond).
-
Injection Volume: 10-20 µL.
-
Gradient: A typical starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. This can be optimized to improve the resolution of the target peptide from its impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the crude peptide by dividing the peak area of the target peptide by the total area of all peaks, expressed as a percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the confirmation of the target peptide's molecular weight and the identification of impurities.[8]
Protocol:
-
Sample Preparation and LC Separation:
-
Follow the same sample preparation and HPLC conditions as described above, with one key difference in the mobile phase.
-
Mobile Phase Modification: Replace TFA with 0.1% formic acid in both Mobile Phase A and B, as TFA can cause ion suppression in the mass spectrometer.[8]
-
-
Mass Spectrometry Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the peptide and its potential impurities.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z value of the target peptide.
-
Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights.
-
Compare the observed molecular weights with the theoretical masses of the target peptide and expected side products (e.g., deletion sequences, truncated sequences, or products of side-chain reactions).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of peptides, providing detailed information about the chemical environment of each atom.
Protocol:
-
Sample Preparation:
-
Dissolve 1-5 mg of the crude peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
For samples dissolved in D₂O, the pH should be adjusted to below 7.5 if observation of amide protons is desired.
-
Add a small amount of a reference standard (e.g., TSP or DSS) for chemical shift calibration.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Experiments:
-
1D ¹H NMR: Provides a general overview of the sample's composition and can be used to identify major components and impurities.
-
2D NMR (e.g., COSY, TOCSY, NOESY): Used for the complete assignment of proton resonances and to determine the three-dimensional structure of the peptide.
-
¹³C NMR: Provides information about the carbon skeleton of the peptide.
-
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative amounts of the target peptide and any impurities.
-
Analyze the 2D NMR spectra to confirm the amino acid sequence and identify any structural modifications or isomers.
-
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow for peptide purity assessment and the logical differences between the Boc and Fmoc synthesis strategies.
Caption: Experimental workflow from peptide synthesis to purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
A Comparative Guide to Coupling Reagents for the Synthesis of β-Alanine Benzyl Ester p-Toluenesulfonate
For researchers, scientists, and drug development professionals, the efficient synthesis of amino acid esters is a crucial aspect of peptide chemistry and drug discovery. β-Alanine benzyl ester p-toluenesulfonate is a valuable building block, and the choice of coupling reagent for its synthesis significantly impacts reaction efficiency, yield, and purity. This guide provides an objective comparison of four widely used coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The comparison is supported by experimental data adapted from the synthesis of the analogous Boc-L-Alanine benzyl ester, as the principles of reactivity are directly comparable.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a critical step that influences not only the yield and reaction time but also the purification strategy. The following table summarizes the performance of the four coupling reagents in the synthesis of Boc-Alanine benzyl ester, which serves as a reliable proxy for the synthesis of Boc-β-Alanine benzyl ester.
| Coupling Reagent | Additive | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| DCC | DMAP (cat.) | 85-95 | 4-12 | Cost-effective and widely used. | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[1] |
| EDC | HOBt/DMAP (cat.) | 90-98 | 2-8 | Water-soluble carbodiimide and byproduct, simplifying workup.[1] | Can be less effective for sterically hindered substrates without additives.[1] |
| HBTU | DIPEA | >95 | 1-4 | High efficiency, fast reaction times, and reduced risk of racemization. | Higher cost compared to carbodiimides. |
| HATU | DIPEA | >98 | 0.5-2 | The most powerful reagent, ideal for challenging couplings, with minimal racemization.[1] | The highest cost among the compared reagents. |
Experimental Protocols
The following are standardized protocols for the synthesis of β-Alanine Benzyl Ester p-Toluenesulfonate, starting from Boc-β-Alanine. Each protocol consists of two main stages: the coupling reaction to form Boc-β-Alanine benzyl ester, followed by the deprotection of the Boc group and formation of the p-toluenesulfonate salt.
Generalized Workflow
The overall synthetic strategy involves the activation of the carboxylic acid of Boc-β-Alanine by a coupling reagent, followed by nucleophilic attack by benzyl alcohol to form the ester. The final step is the removal of the Boc protecting group and the formation of the title compound.
References
Safety Operating Guide
beta-Alanine Benzyl Ester p-Toluenesulfonate proper disposal procedures
This document provides essential safety and logistical information for the proper disposal of beta-Alanine Benzyl Ester p-Toluenesulfonate, catering to researchers, scientists, and drug development professionals. The following procedures are based on currently available safety data sheets and are intended to supplement, not replace, institutional and regulatory guidelines.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or long-sleeved clothing to prevent skin contact.[1]
Engineering Controls:
-
Work in a well-ventilated area to avoid inhalation of any dust.[1][2]
-
Use a local exhaust ventilation system if available.[3]
-
An emergency eyewash station and safety shower should be readily accessible.[3]
General Handling Advice:
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Physical and Chemical Properties Relevant to Disposal
Understanding the physical and chemical properties of a substance is fundamental to its safe disposal.
| Property | Value | Source |
| Physical State | Solid | [1][4] |
| Appearance | No information available, though one source describes a related compound as "White" | |
| Odor | No information available | [1][4] |
| Melting Point/Range | 138 - 139 °C / 280.4 - 282.2 °F | [1][4] |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) | [1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that prevents environmental release and complies with all applicable regulations.
1. Containment of Spills:
-
In case of a spill, ensure the area is well-ventilated.[1][2]
-
Wearing appropriate PPE, carefully sweep up the solid material.[1][2][4]
2. Collection and Storage of Waste:
-
Place the collected material into a suitable, labeled, and tightly closed container for disposal.[1][2][4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
3. Final Disposal:
-
This material should not be released into the environment.[1][4] Do not empty into drains.[1]
-
Disposal must be conducted in accordance with all federal, state, and local environmental regulations.
-
It is highly recommended to contact a licensed professional waste disposal service to ensure proper disposal.
Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The recommended procedure is physical containment and disposal via a certified waste management company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling beta-Alanine Benzyl Ester p-Toluenesulfonate
Essential Safety and Handling Guide: beta-Alanine Benzyl Ester p-Toluenesulfonate
For Immediate Use by Research, Scientific, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS RN: 27019-47-2). Adherence to these procedures is paramount for ensuring laboratory safety and the integrity of your research. While this substance is not classified as hazardous under Regulation (EC) No 1272/2008, good laboratory practices for chemical handling should always be followed.[1]
Section 1: Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, the use of appropriate personal protective equipment is a fundamental laboratory safety practice to prevent contact and ensure safety.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles compliant with EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2] | To protect eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3] | To prevent skin contact with the compound. |
| Body Protection | A standard laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required with adequate ventilation. If dust is generated, a NIOSH/MSHA-approved respirator should be used. | To prevent inhalation of the powdered compound. |
Section 2: Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and maintain the compound's stability.
2.1 Storage and Stability
Proper storage is essential for maintaining the integrity of the compound.
Table 2: Storage Conditions
| Condition | Specification | Rationale |
| Temperature | Store in a cool, shaded area.[1] | To prevent degradation. |
| Atmosphere | Keep container tightly closed and store under an inert gas.[1] | To protect from moisture and air.[1] |
| Ventilation | Store in a well-ventilated place.[2][4] | To prevent the accumulation of any potential vapors. |
2.2 Handling Protocol
-
Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and are wearing the appropriate PPE as outlined in Table 1. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood if there is a risk of dust formation.[5]
-
Weighing: To avoid creating dust, handle the solid compound carefully. Use a spatula to transfer the desired amount to a weighing boat.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring to ensure it dissolves completely.
-
Post-Handling: After handling, wash hands and face thoroughly.[1] Clean all equipment and the work area to prevent cross-contamination.
Section 3: Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are critical for laboratory and environmental safety.
3.1 Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2] You can cover the spill with a damp paper towel to help minimize dust.[6]
-
Cleanup:
-
For solid spills, after sweeping, wipe the area with a damp cloth.
-
Place all cleanup materials (e.g., paper towels, contaminated gloves) into a sealed bag for disposal as chemical waste.[7]
-
-
Decontamination: Clean the spill area with soap and water.
3.2 Waste Disposal Plan
All waste containing this compound should be handled as chemical waste.
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weighing boats, pipette tips, gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container appropriate for chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All chemical waste must be disposed of in accordance with local, regional, and national regulations.[1][2] This should be handled by a licensed waste disposal company.[1]
Workflow for Handling and Disposal
Caption: Workflow for handling and disposal of the compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
